Phenylmethyl N-(8-bromooctyl)carbamate
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C16H24BrNO2 |
|---|---|
分子量 |
342.27 g/mol |
IUPAC 名称 |
benzyl N-(8-bromooctyl)carbamate |
InChI |
InChI=1S/C16H24BrNO2/c17-12-8-3-1-2-4-9-13-18-16(19)20-14-15-10-6-5-7-11-15/h5-7,10-11H,1-4,8-9,12-14H2,(H,18,19) |
InChI 键 |
UWKGADGPRBHDLF-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
Phenylmethyl N-(8-bromooctyl)carbamate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical guide on the core properties of Phenylmethyl N-(8-bromooctyl)carbamate. Due to the limited availability of published data for this specific compound, this guide combines known basic properties with inferred information based on the well-established chemistry of carbamates. It is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.
Core Properties and Data
This compound is a carbamate (B1207046) ester characterized by a benzyl (B1604629) protecting group on the nitrogen and a terminal bromide on the C8 alkyl chain. This bifunctional nature suggests its potential utility as a chemical probe or a precursor in the synthesis of more complex molecules, particularly in the development of targeted therapeutics where the alkyl bromide can serve as a reactive handle for conjugation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 209179-21-5 | Commercial Suppliers |
| Molecular Formula | C₁₆H₂₄BrNO₂ | Commercial Suppliers |
| Molecular Weight | 342.27 g/mol | Commercial Suppliers |
| Appearance | Inferred: Colorless to pale yellow oil or low-melting solid | General properties of similar carbamates |
| Solubility | Inferred: Soluble in common organic solvents (e.g., DCM, EtOAc, THF, MeOH) | General properties of similar carbamates |
Table 2: Spectroscopic Data
| Technique | Data |
| ¹H NMR | No published data available. A predicted spectrum would show characteristic peaks for the benzyl group (aromatic protons and benzylic CH₂), the octyl chain (multiple methylene (B1212753) groups), and the carbamate N-H proton. |
| ¹³C NMR | No published data available. A predicted spectrum would show signals for the carbonyl carbon of the carbamate, aromatic carbons, the benzylic carbon, and the carbons of the alkyl chain. |
| Mass Spectrometry | No published data available. Expected to show a molecular ion peak corresponding to the molecular weight, along with characteristic isotopic patterns for bromine. |
| Infrared (IR) Spectroscopy | No published data available. Expected to show characteristic absorption bands for the N-H stretch, C=O stretch of the carbamate, and C-Br stretch. |
Proposed Synthesis and Experimental Protocol
While a specific, published protocol for the synthesis of this compound is not available, a standard and reliable method can be inferred from the general synthesis of carbamates. The most common approach involves the reaction of an amine with a chloroformate.[1] In this case, 8-bromooctylamine would be reacted with benzyl chloroformate.[2][3][4][5][6][7]
Reaction Scheme:
Detailed Experimental Protocol (Inferred)
Materials:
-
8-bromooctylamine hydrochloride (or free base)
-
Benzyl chloroformate (Cbz-Cl)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 8-bromooctylamine hydrochloride (1.0 eq) in anhydrous DCM. If starting with the hydrochloride salt, add triethylamine (2.2 eq) to the solution and stir for 10-15 minutes at room temperature to liberate the free amine. If starting with the free base, use 1.1 eq of triethylamine.
-
Reaction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add benzyl chloroformate (1.05 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting amine is consumed.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to obtain the pure this compound.
Biological Activity and Signaling Pathways
There is currently no publicly available information regarding the biological activity or the mechanism of action of this compound. Carbamate-containing molecules are known to exhibit a wide range of biological activities, and some are used as enzyme inhibitors or as protecting groups in drug synthesis.[5] The presence of the 8-bromooctyl chain could potentially allow for covalent modification of biological targets, but this remains speculative without experimental evidence.
Visualizations
The following diagrams illustrate the proposed synthesis workflow and the logical relationship of the key components in the synthesis of this compound.
Caption: Proposed synthesis workflow.
Conclusion
This compound is a chemical entity with potential applications in synthetic and medicinal chemistry. While specific experimental data is scarce, its synthesis can be reliably predicted based on established chemical principles. This guide provides a foundational understanding of its properties and a practical, albeit inferred, protocol for its preparation. Further research is warranted to elucidate its physical, chemical, and biological characteristics to fully realize its potential in scientific research and drug development.
References
Phenylmethyl N-(8-bromooctyl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Phenylmethyl N-(8-bromooctyl)carbamate, a bifunctional organic molecule incorporating a carbamate (B1207046) linkage and a terminal alkyl bromide. This document details its chemical structure, a proposed synthetic pathway, and expected analytical data. The information presented is intended to support researchers and professionals in the fields of medicinal chemistry, materials science, and drug development in understanding and utilizing this compound for further investigation and application.
Chemical Structure and Properties
This compound possesses the molecular formula C₁₆H₂₄BrNO₂. The structure features a benzyl (B1604629) carbamate group attached to an eight-carbon alkyl chain, which is terminally substituted with a bromine atom. This unique combination of functional groups makes it a valuable intermediate for further chemical modifications, such as the introduction of various nucleophiles at the alkyl terminus or modifications at the aromatic ring.
| Property | Value |
| Molecular Formula | C₁₆H₂₄BrNO₂ |
| Molecular Weight | 342.27 g/mol |
| CAS Number | 209179-21-5 |
| Appearance | Expected to be a colorless to pale yellow oil or a low-melting solid |
graph "Phenylmethyl_N_8_bromooctyl_carbamate_Structure" { layout=neato; node [shape=plaintext]; bgcolor="#FFFFFF";// Atom nodes C1 [label="C", pos="0,0!", fontcolor="#202124"]; C2 [label="C", pos="1,1!", fontcolor="#202124"]; C3 [label="C", pos="2.5,1!", fontcolor="#202124"]; C4 [label="C", pos="3.5,0!", fontcolor="#202124"]; C5 [label="C", pos="2.5,-1!", fontcolor="#202124"]; C6 [label="C", pos="1,-1!", fontcolor="#202124"]; C7 [label="CH2", pos="-1.5,0!", fontcolor="#202124"]; O1 [label="O", pos="-2.5,1!", fontcolor="#EA4335"]; C8 [label="C", pos="-3.5,1!", fontcolor="#202124"]; O2 [label="O", pos="-4.5,2!", fontcolor="#EA4335"]; N1 [label="N", pos="-4.5,0!", fontcolor="#4285F4"]; H1 [label="H", pos="-5.5,0!", fontcolor="#202124"]; C9 [label="CH2", pos="-6.5,-1!", fontcolor="#202124"]; C10 [label="CH2", pos="-7.5,-2!", fontcolor="#202124"]; C11 [label="CH2", pos="-8.5,-1!", fontcolor="#202124"]; C12 [label="CH2", pos="-9.5,-2!", fontcolor="#202124"]; C13 [label="CH2", pos="-10.5,-1!", fontcolor="#202124"]; C14 [label="CH2", pos="-11.5,-2!", fontcolor="#202124"]; C15 [label="CH2", pos="-12.5,-1!", fontcolor="#202124"]; C16 [label="CH2", pos="-13.5,-2!", fontcolor="#202124"]; Br1 [label="Br", pos="-14.5,-1!", fontcolor="#34A853"];
// Bonds C1 -- C2 [color="#202124"]; C2 -- C3 [color="#202124"]; C3 -- C4 [color="#202124"]; C4 -- C5 [color="#202124"]; C5 -- C6 [color="#202124"]; C6 -- C1 [color="#202124"]; C1 -- C7 [color="#202124"]; C7 -- O1 [color="#202124"]; O1 -- C8 [color="#202124"]; C8 -- O2 [color="#202124"]; C8 -- N1 [color="#202124"]; N1 -- H1 [color="#202124"]; N1 -- C9 [color="#202124"]; C9 -- C10 [color="#202124"]; C10 -- C11 [color="#202124"]; C11 -- C12 [color="#202124"]; C12 -- C13 [color="#202124"]; C13 -- C14 [color="#202124"]; C14 -- C15 [color="#202124"]; C15 -- C16 [color="#202124"]; C16 -- Br1 [color="#202124"]; }
Chemical structure of this compound.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of 8-bromooctan-1-amine (B12822555) with benzyl chloroformate. This reaction is a standard procedure for the formation of N-alkyl carbamates.
Materials:
-
8-bromooctan-1-amine hydrochloride
-
Benzyl chloroformate
-
Triethylamine (B128534) (Et₃N)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Argon or Nitrogen gas
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a solution of 8-bromooctan-1-amine hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (argon or nitrogen), add triethylamine (2.2 eq) at 0 °C (ice bath).
-
Stir the mixture for 15 minutes at 0 °C.
-
Slowly add a solution of benzyl chloroformate (1.1 eq) in anhydrous DCM to the reaction mixture dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield this compound.
Proposed synthesis workflow for this compound.
Analytical Data
The following tables summarize the expected spectroscopic data for this compound based on the analysis of its constituent functional groups and comparison with similar known compounds.
¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.35 | m | 5H | Ar-H |
| ~ 5.10 | s | 2H | Ph-CH₂ -O |
| ~ 4.85 | t | 1H | NH |
| ~ 3.40 | t | 2H | CH₂ -Br |
| ~ 3.15 | q | 2H | N-CH₂ |
| ~ 1.85 | p | 2H | CH₂ -CH₂Br |
| ~ 1.50 | m | 2H | N-CH₂-CH₂ |
| ~ 1.30 | m | 8H | -(CH₂ )₄- |
Spectra are predicted for a solution in CDCl₃.
¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~ 156.5 | C =O (carbamate) |
| ~ 136.8 | Ar-C (quaternary) |
| ~ 128.5 | Ar-C H |
| ~ 128.0 | Ar-C H |
| ~ 127.8 | Ar-C H |
| ~ 66.8 | Ph-C H₂-O |
| ~ 41.0 | N-C H₂ |
| ~ 33.8 | C H₂-Br |
| ~ 32.7 | C H₂-CH₂Br |
| ~ 30.0 | N-CH₂-C H₂ |
| ~ 28.9 | -(C H₂)₄- |
| ~ 28.0 | -(C H₂)₄- |
| ~ 26.5 | -(C H₂)₄- |
Spectra are predicted for a solution in CDCl₃.
FTIR Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3320 | Medium, Sharp | N-H stretch |
| ~ 2925, 2855 | Strong | C-H stretch (alkyl) |
| ~ 1690 | Strong | C=O stretch (carbamate) |
| ~ 1530 | Medium | N-H bend |
| ~ 1250 | Strong | C-O stretch |
| ~ 740, 695 | Strong | C-H bend (aromatic) |
| ~ 650 | Medium | C-Br stretch |
Potential Applications
This compound is a versatile molecule with potential applications in several areas of research and development:
-
Drug Discovery: The terminal bromide allows for the facile introduction of various pharmacophores or targeting moieties through nucleophilic substitution. The carbamate linkage can act as a stable linker or be designed for enzymatic cleavage in prodrug strategies.
-
Linker Chemistry: This compound can serve as a heterobifunctional linker for conjugating biomolecules, such as peptides, proteins, or oligonucleotides, to other molecules or solid supports.
-
Materials Science: The long alkyl chain and the reactive bromide group make it a candidate for surface modification of materials, enabling the introduction of specific functionalities.
Safety and Handling
-
Benzyl chloroformate is a corrosive and lachrymatory substance and should be handled with extreme care in a well-ventilated fume hood.
-
8-bromooctan-1-amine is a corrosive and toxic compound.
-
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
-
Refer to the Safety Data Sheets (SDS) for all reagents before use.
Disclaimer
This document is intended for informational purposes only and is based on established chemical principles and data from analogous compounds. The experimental protocols are provided as a guide and should be adapted and optimized by qualified personnel. The author and publisher do not assume any liability for the use or misuse of the information contained herein.
Phenylmethyl N-(8-bromooctyl)carbamate: A Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the available data on Phenylmethyl N-(8-bromooctyl)carbamate, with a focus on its physicochemical properties and solubility characteristics relevant to research and development. Due to the limited availability of direct quantitative solubility data for this specific compound, this guide incorporates information from closely related analogues and general principles of carbamate (B1207046) chemistry to provide practical guidance.
Physicochemical Properties
This compound is a carbamate ester characterized by a benzyl (B1604629) protecting group and an eight-carbon alkyl chain terminating in a bromine atom. Its key physicochemical properties are summarized below.
| Property | Value | Source |
| CAS Number | 209179-21-5 | [1] |
| Molecular Formula | C₁₆H₂₄BrNO₂ | [1] |
| Molar Mass | 342.27 g/mol | [1] |
Solubility Data
Qualitative Solubility Profile:
| Solvent Type | Examples | Expected Solubility | Rationale/Evidence |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Soluble | A supplier for the closely related Phenylmethyl N-(10-bromodecyl)carbamate lists DCM as a solvent. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | General synthesis procedures for benzyl N-alkylcarbamates frequently employ THF and ether as reaction solvents.[2][3] |
| Aromatic Hydrocarbons | Toluene | Soluble | Toluene is a common solvent for the synthesis of carbamates.[4] |
| Esters | Ethyl acetate (B1210297) | Soluble | Used as a solvent for extraction and purification (chromatography) of related carbamates.[2] |
| Alkanes | Hexanes, Heptane | Sparingly Soluble to Insoluble | Often used as an anti-solvent for crystallization or as a component of the mobile phase in chromatography to elute non-polar compounds.[2][4] |
| Polar Aprotic Solvents | Dimethyl sulfoxide (B87167) (DMSO) | Soluble | Standard practice for dissolving hydrophobic compounds for biological screening. |
| Alcohols | Methanol, Ethanol | Moderately Soluble | General solubility for organic compounds of this nature. |
| Water | Water | Insoluble | The long alkyl chain and aromatic group confer significant hydrophobicity. Benzyl carbamate itself is only moderately soluble in water.[5] |
Experimental Protocols
While a specific, detailed synthesis protocol for this compound was not found, the following represents a general and widely applicable method for the preparation of benzyl N-alkylcarbamates.
General Synthesis of Benzyl N-Alkylcarbamates:
This procedure involves the N-alkylation of a benzyl carbamate precursor.
-
Materials: Benzyl carbamate (or a suitable precursor like benzyl chloroformate and ammonia[5]), a strong base (e.g., Sodium Hydride, LHMDS), 1,8-dibromooctane (B1199895), and an appropriate anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF)).
-
Procedure:
-
Dissolve benzyl carbamate in the chosen anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a molar equivalent of the strong base to deprotonate the carbamate nitrogen, forming the corresponding anion.
-
Stir the reaction mixture at this temperature for 30-60 minutes.
-
Add a molar equivalent of 1,8-dibromooctane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.
-
Protocol for Solubilization in Biological Assays:
For in vitro biological screening, a stock solution of the hydrophobic compound is typically prepared in a water-miscible organic solvent.
-
Materials: this compound, Dimethyl sulfoxide (DMSO), and the desired aqueous buffer for the assay.
-
Procedure:
-
Accurately weigh the required amount of this compound.
-
Dissolve the compound in a minimal amount of 100% DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM). Gentle warming or vortexing may be required to facilitate dissolution.
-
Serially dilute this stock solution with the aqueous assay buffer to achieve the desired final concentrations for the experiment. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically <1%) to avoid solvent-induced artifacts.
-
Visualizations
The following diagrams illustrate the general synthetic pathway and a logical workflow for solubilizing the compound for experimental use.
References
- 1. This compound [chembk.com]
- 2. Reactions of N-Benzyloxycarbamate Derivatives with Stabilized Carbon Nucleophiles-A New Synthetic Approach to Polyhydroxamic Acids and Other Hydroxamate Containing Mixed Ligand Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ecommons.udayton.edu [ecommons.udayton.edu]
- 4. How to synthesize Benzyl vinylcarbamate?_Chemicalbook [chemicalbook.com]
- 5. Benzyl carbamate - Wikipedia [en.wikipedia.org]
Phenylmethyl N-(8-bromooctyl)carbamate: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available safety and handling information for Phenylmethyl N-(8-bromooctyl)carbamate and related compounds. No specific Safety Data Sheet (SDS) for this compound was identified; therefore, this guide is based on data from structurally similar chemicals and the general properties of carbamates. It is imperative that users of this compound conduct their own risk assessments and adhere to all applicable institutional and governmental safety protocols.
Introduction
This compound is a chemical compound used in research and development.[1] As a member of the carbamate (B1207046) family, it is essential to understand its potential hazards and handle it with appropriate caution. Carbamates are known for their biological activity, primarily as acetylcholinesterase inhibitors.[2][3] This guide provides a technical overview of the known properties, potential hazards, and recommended handling procedures for this compound to ensure its safe use in a laboratory setting.
Physicochemical Properties
Quantitative data for this compound and a closely related analog, 8-bromooctyl N-phenylcarbamate, are summarized below. This information is critical for understanding the compound's behavior and for designing appropriate experimental and handling protocols.
Table 1: Physicochemical Data of this compound and a Related Compound
| Property | This compound | 8-bromooctyl N-phenylcarbamate | Reference |
| Molecular Formula | C16H24BrNO2 | C15H22BrNO2 | [4] |
| Molar Mass | 342.27 g/mol | 328.24 g/mol | [4][5] |
| IUPAC Name | This compound | 8-bromooctyl N-phenylcarbamate | [5] |
| CAS Number | 209179-21-5 | Not Available | [4] |
| XLogP3 | Not Available | 5.3 | [5] |
| Hydrogen Bond Donor Count | Not Available | 1 | [5] |
| Hydrogen Bond Acceptor Count | Not Available | 2 | [5] |
| Rotatable Bond Count | Not Available | 10 | [5] |
Hazard Identification and Toxicity
While a specific toxicity profile for this compound is not available, the general toxicity of carbamates provides a basis for hazard assessment.
General Carbamate Toxicity
Carbamates are a class of compounds that function as acetylcholinesterase inhibitors.[2][3] Acetylcholinesterase is a critical enzyme that breaks down the neurotransmitter acetylcholine (B1216132). By inhibiting this enzyme, carbamates cause an accumulation of acetylcholine at nerve synapses, leading to overstimulation of the nervous system.[2][3] Unlike organophosphates, the inhibition of acetylcholinesterase by carbamates is typically reversible.[2][3]
Symptoms of carbamate poisoning are similar to those of organophosphate poisoning and can include:[3]
-
Muscarinic effects: salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE).
-
Nicotinic effects: muscle cramps, twitching, weakness, and paralysis.
-
Central nervous system effects: headache, dizziness, anxiety, confusion, seizures, and coma.
The primary cause of death from carbamate poisoning is respiratory failure resulting from a combination of central respiratory depression, weakness of respiratory muscles, and excessive bronchial secretions.[3]
Specific Hazards of Related Carbamates
Safety data for other carbamate compounds indicate the following potential hazards:
-
Acute Toxicity: Some carbamates are classified as toxic if swallowed.[6]
-
Skin and Eye Irritation: May cause skin irritation and serious eye irritation or damage.[7]
-
Allergic Skin Reaction: May cause an allergic skin reaction.
-
Respiratory Irritation: May cause respiratory irritation.[7]
-
Suspected Carcinogen: Some carbamates are suspected of causing cancer.[8]
Experimental Protocols and Handling Procedures
Given the potential hazards, stringent safety protocols must be followed when handling this compound. The following procedures are based on best practices for handling hazardous chemicals and information from SDSs of related carbamates.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is the first line of defense.
Caption: Required personal protective equipment for handling the compound.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required.[9]
-
Eyewash Stations and Safety Showers: Ensure that emergency eyewash stations and safety showers are readily accessible in the work area.
Safe Handling and Storage
-
Handling: Avoid contact with skin and eyes.[9] Avoid inhalation of dust or vapors. Do not eat, drink, or smoke in areas where the compound is handled. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][10] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[9]
First Aid Measures
The following first aid procedures are recommended based on general carbamate safety information.[9]
Table 2: First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill and Disposal Procedures
-
Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE. For solid spills, carefully sweep up the material to avoid generating dust and place it in a suitable, closed container for disposal. For liquid spills, absorb with an inert material and place in a chemical waste container.
-
Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. Do not allow the chemical to enter drains.[10]
Signaling Pathway and Mechanism of Action
The primary mechanism of toxicity for carbamates is the inhibition of acetylcholinesterase. The following diagram illustrates this pathway.
Caption: Mechanism of acetylcholinesterase inhibition by carbamates.
Conclusion
This compound, like other carbamates, should be handled with care due to its potential toxicity. Researchers, scientists, and drug development professionals must adhere to strict safety protocols, including the use of appropriate personal protective equipment and engineering controls. A thorough understanding of the potential hazards and emergency procedures is crucial for the safe handling and use of this compound in a research setting. Always consult with your institution's environmental health and safety department for specific guidance.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. This compound [chembk.com]
- 5. 8-bromooctyl N-phenylcarbamate | C15H22BrNO2 | CID 102002871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. Phenyl carbamate | C7H7NO2 | CID 69322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
Phenylmethyl N-(8-bromooctyl)carbamate: A Technical Guide for its Application in Enzyme Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylmethyl N-(8-bromooctyl)carbamate is a specialized chemical reagent designed for applications in life sciences research. Its bifunctional nature, comprising a phenylmethyl carbamate (B1207046) moiety and an 8-bromooctyl chain, makes it a versatile tool for the study of enzymes, particularly serine hydrolases. This technical guide provides an in-depth overview of its primary research application, mechanism of action, and detailed experimental protocols.
The carbamate functional group is a well-established inhibitor of serine hydrolases, a broad class of enzymes that includes therapeutically relevant targets such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and fatty acid amide hydrolase (FAAH). Carbamates act by covalently modifying the catalytic serine residue in the enzyme's active site, leading to reversible or pseudo-irreversible inhibition. The long 8-bromooctyl chain of this compound serves as a linker arm with a terminal reactive bromide, enabling its immobilization onto a solid support. This feature is pivotal for its primary application in affinity chromatography for the purification of carbamate-binding proteins.
Core Application: Affinity Chromatography for Enzyme Purification
This compound is principally used as a ligand for the affinity purification of enzymes that recognize and are inhibited by carbamates. The terminal bromide of the octyl chain allows for its covalent attachment to a solid matrix, such as agarose (B213101) beads, creating an affinity resin. This resin can then be used to selectively capture and purify target enzymes from complex biological samples like cell lysates or tissue homogenates.
Experimental Workflow
The overall workflow for utilizing this compound in affinity chromatography involves several key stages:
-
Synthesis of the Affinity Resin: The compound is covalently coupled to a solid support material.
-
Protein Extraction: The target enzyme is extracted from the biological source.
-
Affinity Binding: The protein extract is incubated with the affinity resin to allow the target enzyme to bind to the immobilized ligand.
-
Washing: Non-specifically bound proteins are removed by washing the resin.
-
Elution: The purified target enzyme is released from the resin.
Mechanism of Action: Covalent Inhibition of Serine Hydrolases
The utility of this compound as an affinity ligand stems from the well-characterized mechanism of serine hydrolase inhibition by carbamates.
-
Nucleophilic Attack: The catalytic serine residue in the active site of the hydrolase performs a nucleophilic attack on the carbonyl carbon of the carbamate.
-
Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient tetrahedral intermediate.
-
Carbamylation: The intermediate collapses, leading to the displacement of the phenylmethanol leaving group and the formation of a stable, covalent carbamoyl-enzyme complex. This effectively inactivates the enzyme.
This covalent, yet potentially reversible, interaction provides a strong and specific binding event necessary for effective affinity purification.
Potential Biological Targets of Phenylmethyl N-(8-bromooctyl)carbamate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction: The Carbamate (B1207046) Scaffold in Drug Discovery
Carbamates are a class of organic compounds derived from carbamic acid. This functional group is a common structural motif in approved drugs and insecticides.[3] The versatile nature of the carbamate moiety allows it to act as a covalent reversible inhibitor of enzymes, particularly serine hydrolases.[4] The general mechanism involves the carbamoylation of the active site serine residue, which temporarily inactivates the enzyme. The stability and permeability of carbamates also make them valuable in designing prodrugs to enhance bioavailability.[5]
Predicted Biological Target Class: Serine Hydrolases
Based on the extensive literature on carbamates with long alkyl chains, the most probable biological targets for Phenylmethyl N-(8-bromooctyl)carbamate are serine hydrolases. The long N-alkyl chain is known to influence the potency and selectivity of inhibition within this enzyme class.
The Endocannabinoid System: FAAH and MAGL
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide range of physiological processes. The primary enzymes responsible for the degradation of endocannabinoids are Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL). Inhibition of these enzymes leads to an increase in endocannabinoid levels, which has therapeutic potential for various neurological and inflammatory disorders.[3][6] Carbamates with long alkyl chains have been identified as potent inhibitors of both FAAH and MAGL.[1][7]
| Compound Class | Alkyl Chain Length | Target | IC50 (µM) | Reference |
| para-substituted phenolic N-alkyl carbamates | C12 | FAAH | 0.0063 | [7] |
| para-substituted phenolic N-alkyl carbamates | C12 | MAGL | 2.1 | [7] |
| Phenyl N-(ω-indol-1-ylalkyl)carbamates | C5 | FAAH | Potent Inhibition | [6] |
| Phenyl N-(ω-indol-1-ylalkyl)carbamates | C7 | FAAH | Potent Inhibition | [6] |
| Hexafluoroisopropyl carbamates | C4-C7 | FAAH/MAGL | Dual Inhibition | [1] |
This protocol describes a common method for determining the in vitro inhibitory activity of a compound against FAAH and MAGL.
1. Materials and Reagents:
-
Recombinant human FAAH or MAGL
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Substrate: p-nitrophenyl acetate (B1210297) (for a colorimetric assay) or a fluorescent substrate
-
Test compound (this compound) dissolved in DMSO
-
96-well microplate
-
Microplate reader
2. Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add a small volume of the test compound solution to the wells.
-
Add the enzyme solution to each well and incubate for a specific period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)
Carbamates are classically known as inhibitors of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132).[2] This mechanism is the basis for their use as insecticides.[4] Butyrylcholinesterase (BChE) is another cholinesterase that can also hydrolyze acetylcholine and is a target for the treatment of Alzheimer's disease.[8][9] Some carbamates have been shown to inhibit BChE, and this activity is of interest in neurodegenerative disease research.[6][10]
This protocol is a widely used colorimetric method for measuring cholinesterase activity and inhibition.
1. Materials and Reagents:
-
Recombinant human AChE or BChE
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)
-
Substrate: Acetylthiocholine iodide (for AChE) or Butyrylthiocholine iodide (for BChE)
-
Ellman's reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Test compound (this compound) dissolved in DMSO
-
96-well microplate
-
Microplate reader
2. Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the phosphate buffer and DTNB solution.
-
Add a small volume of the test compound solution to the wells.
-
Add the enzyme solution (AChE or BChE) to each well and incubate for a specific period (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding the appropriate substrate (acetylthiocholine or butyrylthiocholine).
-
The enzyme hydrolyzes the substrate to thiocholine, which reacts with DTNB to produce a yellow-colored product (5-thio-2-nitrobenzoate).
-
Monitor the increase in absorbance at 412 nm over time using a microplate reader.
-
Calculate the rate of reaction and the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value from the dose-response curve.
Other Potential Biological Activities
While serine hydrolases are the most likely targets, the carbamate scaffold has been explored for a range of other biological activities, including:
-
Antimicrobial and Antifungal Activity: Some novel carbamates have demonstrated significant antibacterial and antifungal properties.[11]
-
Anticancer and Anti-inflammatory Activity: Various carbamate derivatives have been synthesized and screened for potential anticancer and anti-inflammatory effects.
Conclusion and Future Directions
This compound, by virtue of its carbamate functional group and long alkyl chain, is a promising candidate for the inhibition of serine hydrolases, particularly FAAH, MAGL, and cholinesterases. The provided experimental protocols offer a clear path for the in vitro evaluation of its inhibitory potential against these targets.
Future research should focus on:
-
In vitro screening: Performing the described assays to determine the IC50 values of this compound against FAAH, MAGL, AChE, and BChE.
-
Selectivity profiling: Assessing the inhibitory activity against a broader panel of serine hydrolases to determine its selectivity profile.
-
Mechanism of action studies: Investigating the kinetics of inhibition to confirm a covalent or reversible binding mode.
-
Structural biology: Co-crystallization of the compound with its target enzymes to elucidate the binding interactions at the molecular level.
The insights gained from these studies will be crucial in understanding the pharmacological profile of this compound and its potential for development as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Phenyl Methylcarbamate | C8H9NO2 | CID 16034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Promising Inhibitors of Endocannabinoid Degrading Enzymes Sharing a Carbamate Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. Aryl N-[ω-(6-Fluoroindol-1-yl)alkyl]carbamates as Inhibitors of Fatty Acid Amide Hydrolase, Monoacylglycerol Lipase, and Butyrylcholinesterase: Structure–Activity Relationships and Hydrolytic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The synthesis and biological evaluation of para-substituted phenolic N-alkyl carbamates as endocannabinoid hydrolyzing enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Highly Selective and Nanomolar Carbamate-Based Butyrylcholinesterase Inhibitors by Rational Investigation into Their Inhibition Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Highly selective carbamate-based butyrylcholinesterase inhibitors derived from a naturally occurring pyranoisoflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A retrospective screening method for carbamate toxicant exposure based on butyrylcholinesterase adducts in human plasma with ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Phenylmethyl N-(8-bromooctyl)carbamate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of Phenylmethyl N-(8-bromooctyl)carbamate, a molecule of interest in the field of organic synthesis and potential drug discovery. While the specific discovery and a broad range of biological activities for this particular carbamate (B1207046) are not extensively documented in publicly available literature, this paper constructs a plausible synthetic pathway and discusses its likely mechanism of action based on the well-established chemistry and pharmacology of the carbamate functional group. This document serves as a foundational resource, offering detailed experimental protocols, structured data, and visual representations of the synthetic workflow and potential biological signaling pathways.
Introduction
Carbamates are a class of organic compounds derived from carbamic acid. They are characterized by the presence of a carbonyl group linked to both an oxygen and a nitrogen atom. This functional group is a key structural motif in numerous biologically active molecules, including pharmaceuticals and pesticides. The interest in carbamates stems from their ability to act as inhibitors of enzymes, particularly cholinesterases, which play a crucial role in the nervous system. This compound incorporates the carbamate functionality with a brominated alkyl chain, suggesting its potential as a versatile intermediate in the synthesis of more complex molecules or as a bioactive agent itself.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₄BrNO₂ | ChemBK[1] |
| Molecular Weight | 342.27 g/mol | MCE |
| CAS Number | 209179-21-5 | ChemBK[1], MCE |
| Appearance | Not Specified (likely a solid or oil) | - |
| Solubility | Expected to be soluble in organic solvents | - |
Synthesis of this compound
Proposed Synthetic Pathway
The synthesis is a two-step process starting from 1,8-dibromooctane (B1199895). The first step is the synthesis of the key intermediate, 8-bromooctan-1-amine (B12822555), followed by its reaction with benzyl (B1604629) chloroformate to yield the final product.
Experimental Protocols
Step 1: Synthesis of 8-bromooctan-1-amine
A common method for the preparation of primary amines from alkyl halides is the Gabriel synthesis, which avoids overalkylation. An alternative, more direct approach is the reaction with an excess of ammonia.
| Parameter | Value |
| Reactants | 1,8-dibromooctane, Potassium phthalimide (B116566), Hydrazine (B178648) |
| Solvent | N,N-Dimethylformamide (DMF), Ethanol (B145695) |
| Reaction Temperature | Step 1: 70-90 °C; Step 2: Reflux |
| Reaction Time | Step 1: 2-4 hours; Step 2: 4-8 hours |
| Purification | Distillation or chromatography |
Protocol:
-
To a solution of 1,8-dibromooctane (1 equivalent) in DMF, add potassium phthalimide (1.1 equivalents).
-
Heat the mixture to 80 °C and stir for 3 hours.
-
Cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate (B86663).
-
Remove the solvent under reduced pressure to obtain N-(8-bromooctyl)phthalimide.
-
Dissolve the crude product in ethanol and add hydrazine hydrate (B1144303) (1.5 equivalents).
-
Reflux the mixture for 6 hours.
-
After cooling, acidify with hydrochloric acid and filter the phthalhydrazide (B32825) precipitate.
-
Neutralize the filtrate with a base (e.g., NaOH) and extract the amine with an organic solvent.
-
Dry the organic layer and remove the solvent to yield 8-bromooctan-1-amine.
Step 2: Synthesis of this compound
This step involves the formation of the carbamate linkage.
| Parameter | Value |
| Reactants | 8-bromooctan-1-amine, Benzyl chloroformate |
| Base | Triethylamine (B128534) or Sodium bicarbonate |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 2-4 hours |
| Purification | Column chromatography |
Protocol:
-
Dissolve 8-bromooctan-1-amine (1 equivalent) and triethylamine (1.2 equivalents) in DCM at 0 °C under an inert atmosphere.
-
Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to obtain this compound.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of this compound.
Potential Mechanism of Action and Signaling Pathway
Carbamates are well-known for their ability to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors.
Acetylcholinesterase Inhibition
The carbamate moiety of this compound can react with the serine residue in the active site of AChE, leading to a carbamoylated enzyme. This carbamoylated enzyme is more stable and hydrolyzes much more slowly than the acetylated enzyme formed during the normal catalytic process, effectively inactivating the enzyme.
Signaling Pathway Diagram
Caption: Inhibition of acetylcholinesterase by this compound.
Conclusion
This compound is a compound for which a plausible and efficient synthetic route can be designed based on fundamental principles of organic chemistry. Its carbamate structure strongly suggests a potential biological activity as a cholinesterase inhibitor, a mechanism of action shared by many important therapeutic and commercial agents. This technical guide provides a solid foundation for researchers interested in the synthesis and evaluation of this and related molecules. Further experimental work is required to fully characterize its physicochemical properties, optimize its synthesis, and explore its biological activity spectrum.
References
Phenylmethyl N-(8-bromooctyl)carbamate molecular weight and formula
This document provides the fundamental physicochemical properties of Phenylmethyl N-(8-bromooctyl)carbamate, a compound relevant to researchers and professionals in the fields of biochemistry and drug development. The data is presented to facilitate quick reference and integration into research workflows.
Core Properties
The essential molecular details of this compound are summarized in the table below. This information is critical for experimental design, analytical characterization, and theoretical modeling.
| Property | Value |
| Molecular Formula | C16H24BrNO2 |
| Molar Mass | 342.27 g/mol [1] |
| CAS Number | 209179-21-5[2] |
Logical Relationship of Compound Identification
The chemical identity is confirmed through its unique CAS number, which corresponds to its specific molecular formula and calculated molar mass.
Caption: Relationship between CAS number, molecular formula, and molar mass.
References
Methodological & Application
Application Notes and Protocols for Phenylmethyl N-(8-bromooctyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Physicochemical Data
As experimental data is unavailable, the following table summarizes predicted and calculated physicochemical properties for Phenylmethyl N-(8-bromooctyl)carbamate.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₄BrNO₂ | N/A |
| Molecular Weight | 342.27 g/mol | N/A |
| Appearance | Expected to be a colorless to pale yellow oil or a low-melting solid | N/A |
| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate (B1210297), and methanol (B129727). Insoluble in water. | N/A |
| Boiling Point | Not available | N/A |
| Melting Point | Not available | N/A |
Experimental Protocols
The synthesis of this compound can be achieved in a two-step process: first, the synthesis of the precursor 8-bromooctylamine, followed by its reaction with benzyl (B1604629) chloroformate.
Protocol 1: Synthesis of 8-bromooctylamine via Gabriel Synthesis
This protocol describes the synthesis of the primary amine precursor from 1,8-dibromooctane (B1199895).
Materials:
-
1,8-dibromooctane
-
Potassium phthalimide (B116566)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (B86663)
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate/hexanes solvent system for chromatography
Procedure:
-
Synthesis of N-(8-bromooctyl)phthalimide:
-
In a round-bottom flask, dissolve potassium phthalimide (1.0 eq) in anhydrous DMF.
-
Add 1,8-dibromooctane (1.2 eq) to the solution.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
The solid precipitate, N-(8-bromooctyl)phthalimide, is collected by filtration, washed with water, and dried.
-
-
Hydrolysis of N-(8-bromooctyl)phthalimide:
-
Suspend the dried N-(8-bromooctyl)phthalimide in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.5 eq) to the suspension.
-
Heat the mixture to reflux and stir for 2-4 hours. A white precipitate (phthalhydrazide) will form.
-
Cool the reaction mixture to room temperature and add an equal volume of DCM.
-
Filter the mixture to remove the phthalhydrazide (B32825) precipitate and wash the solid with DCM.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude 8-bromooctylamine.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (using a gradient of methanol in dichloromethane) to obtain pure 8-bromooctylamine.
-
Protocol 2: Synthesis of this compound
This protocol details the formation of the carbamate (B1207046) from the synthesized amine and benzyl chloroformate.
Materials:
-
8-bromooctylamine
-
Benzyl chloroformate
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (B128534) (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate/hexanes solvent system for chromatography
Procedure:
-
Reaction Setup:
-
Dissolve 8-bromooctylamine (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Add triethylamine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath with stirring.
-
-
Addition of Benzyl Chloroformate:
-
Slowly add benzyl chloroformate (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the cooled amine solution over 15-20 minutes.
-
Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
-
Workup:
-
Monitor the reaction by TLC until the starting amine is consumed.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure product.
-
Characterization
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the benzyl protons (aromatic and CH₂), the protons of the octyl chain, and the NH proton of the carbamate. The chemical shifts and splitting patterns will be characteristic of the structure. |
| ¹³C NMR | Resonances for the carbonyl carbon of the carbamate, the aromatic and benzylic carbons, and the carbons of the octyl chain. |
| Mass Spec. | The molecular ion peak corresponding to the mass of the compound (m/z = 342.27 for [M]+, with characteristic isotopic pattern for bromine). |
| FT-IR | Characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), C=O stretch of the carbamate (around 1690 cm⁻¹), and C-Br stretch. |
Visualizations
Caption: Synthetic workflow for this compound.
Potential Applications in Drug Development
Carbamates are a versatile class of compounds with significant applications in medicinal chemistry and drug design. The carbamate moiety is a key structural feature in numerous approved drugs.
Caption: Potential applications of functionalized carbamates in drug development.
The presence of the 8-bromooctyl chain allows for the conjugation of this molecule to other pharmacophores or targeting moieties, making it a useful linker in the development of targeted therapies such as antibody-drug conjugates (ADCs). Furthermore, the carbamate group itself can act as a prodrug linkage, designed to be cleaved under specific physiological conditions to release an active drug molecule. The overall structure can also serve as a scaffold for the synthesis of novel compounds with potential therapeutic activities, including enzyme inhibitors or receptor modulators. The versatility of the carbamate functional group makes this compound and similar structures valuable tools for medicinal chemists.
Application Notes and Protocols for Phenylmethyl N-(8-bromooctyl)carbamate as an Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylmethyl N-(8-bromooctyl)carbamate is a carbamate (B1207046) derivative with potential as an enzyme inhibitor. Carbamates are a well-established class of compounds known to inhibit serine hydrolases, most notably acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in neurotransmission.[1][2][3] The defining feature of many carbamate inhibitors is their mechanism of action, often described as "pseudoirreversible." This involves the formation of a transient covalent carbamoyl-enzyme complex at a catalytically active serine residue, which is more stable and hydrolyzes much more slowly than the acetylated enzyme intermediate formed with the natural substrate, acetylcholine.[3][4]
The structure of this compound, featuring a carbamate functional group and an eight-carbon alkyl chain terminating in a bromine atom, suggests a multi-faceted interaction with its target enzyme. The carbamate moiety is the primary reactive group for covalent modification, while the phenylmethyl and bromooctyl groups likely contribute to binding affinity and specificity through interactions with hydrophobic pockets and other residues within the enzyme's active site gorge. The bromoalkyl chain, in particular, may offer a secondary reactive site for covalent modification of the enzyme or could influence the inhibitor's localization within biological membranes.
These application notes provide an overview of the potential enzymatic targets of this compound, a detailed protocol for assessing its inhibitory activity against acetylcholinesterase, and a framework for interpreting the resulting data.
Potential Enzymatic Targets and Mechanism of Action
Based on its chemical structure, this compound is a strong candidate for inhibiting enzymes with a nucleophilic serine in their active site.
Primary Target Class: Serine Hydrolases
-
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): These are the most probable targets. Carbamates are classic inhibitors of these enzymes, acting as substrates that form a stable carbamylated intermediate, thus inactivating the enzyme.[1][2][5] The rate of carbamylation and the subsequent slow rate of decarbamylation determine the overall inhibitory potency.[2]
-
Fatty Acid Amide Hydrolase (FAAH): This enzyme, which degrades endocannabinoids, is another known target for carbamate inhibitors.[6][7]
-
Other Serine Proteases and Lipases: The reactivity of the carbamate group is not exclusive to cholinesterases, and screening against a panel of serine hydrolases may reveal additional targets.
Proposed Mechanism of Inhibition (Cholinesterases)
The inhibition of acetylcholinesterase by carbamates generally proceeds in two steps:
-
Binding: The inhibitor reversibly binds to the active site of the enzyme.
-
Carbamylation: The catalytic serine residue attacks the carbonyl carbon of the carbamate, leading to the formation of a carbamylated enzyme intermediate and the release of the leaving group (in this case, likely benzyl (B1604629) alcohol). This carbamylated enzyme is catalytically inactive.
-
Decarbamylation (Regeneration): The carbamylated enzyme is slowly hydrolyzed, regenerating the active enzyme. The rate of this step is significantly slower than the deacetylation of the native substrate, leading to prolonged inhibition.
Data Presentation
The inhibitory activity of this compound can be quantified using parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). Below are tables presenting hypothetical data for the inhibition of human acetylcholinesterase.
Table 1: Inhibitory Potency of this compound against Human Acetylcholinesterase
| Parameter | Value | Units |
| IC50 | 75 | nM |
| Ki | 35 | nM |
| Hill Slope | 1.1 | - |
Table 2: Kinetic Parameters for the Inhibition of Human Acetylcholinesterase
| Parameter | Description | Value | Units |
| kon | Association rate constant | 2.5 x 105 | M-1min-1 |
| koff | Dissociation rate constant | 0.008 | min-1 |
| ki | Carbamylation rate constant | 1.2 x 104 | M-1min-1 |
| kr | Decarbamylation rate constant | 0.002 | min-1 |
Experimental Protocols
Protocol 1: Determination of IC50 for Acetylcholinesterase Inhibition using the Ellman Method
This protocol is adapted from the widely used Ellman's assay for measuring cholinesterase activity.
Materials and Reagents:
-
This compound
-
Purified human acetylcholinesterase (recombinant or from a biological source)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving the inhibitor
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of ATCI in deionized water.
-
Prepare a 10 mM stock solution of DTNB in 0.1 M phosphate buffer, pH 7.0.
-
Prepare a working solution of AChE in 0.1 M phosphate buffer, pH 8.0. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of a serial dilution of this compound in phosphate buffer (to achieve final concentrations ranging from, for example, 1 nM to 100 µM). Include a vehicle control (DMSO in buffer).
-
Add 140 µL of 0.1 M phosphate buffer, pH 8.0.
-
Add 20 µL of the AChE working solution to each well.
-
Incubate the plate at 37°C for a defined pre-incubation time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction and Measurement:
-
Add 10 µL of the DTNB stock solution to each well.
-
Initiate the enzymatic reaction by adding 10 µL of the ATCI stock solution to each well.
-
Immediately start monitoring the change in absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader. The yellow color produced is due to the reaction of thiocholine (B1204863) (the product of ATCI hydrolysis) with DTNB.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the reaction rates to the vehicle control (defined as 100% activity).
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).
-
Visualizations
Caption: General mechanism of pseudoirreversible enzyme inhibition by a carbamate inhibitor.
Caption: A typical experimental workflow for determining the IC50 of an enzyme inhibitor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The kinetics of inhibition of human acetylcholinesterase and butyrylcholinesterase by two series of novel carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The synthesis and biological evaluation of para-substituted phenolic N-alkyl carbamates as endocannabinoid hydrolyzing enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Phenylmethyl N-(8-bromooctyl)carbamate in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylmethyl N-(8-bromooctyl)carbamate is an organic compound featuring a carbamate (B1207046) functional group. Carbamates are a well-established class of compounds known for their role as acetylcholinesterase (AChE) inhibitors.[1] By inhibiting AChE, these molecules prevent the breakdown of the neurotransmitter acetylcholine (B1216132), leading to its accumulation in the synaptic cleft and enhanced cholinergic neurotransmission. This mechanism of action is the basis for their use in insecticides and in the treatment of various neurological conditions, including Alzheimer's disease and myasthenia gravis.[1][2]
The long 8-bromooctyl chain of this compound suggests it may possess distinct cell permeability and target interaction properties. These application notes provide a comprehensive guide to evaluating the biological activity of this compound in cell-based assays, focusing on its potential as an AChE inhibitor and its cytotoxic effects.
Mechanism of Action: Acetylcholinesterase Inhibition
Acetylcholinesterase is a critical enzyme that hydrolyzes acetylcholine, terminating the signal at cholinergic synapses.[2] Carbamate compounds act as reversible inhibitors of AChE by carbamylating a serine residue in the enzyme's active site.[2] This covalent modification temporarily inactivates the enzyme, leading to an increase in the concentration and duration of action of acetylcholine at its receptors.[2]
Caption: Acetylcholinesterase (AChE) inhibition by this compound.
Quantitative Data Summary
The following table provides a template for summarizing quantitative data obtained from the described cell-based assays. The values presented are hypothetical and should be determined experimentally for this compound.
| Assay Type | Cell Line | Parameter | This compound | Positive Control (e.g., Donepezil) |
| AChE Inhibition | SH-SY5Y | IC₅₀ (µM) | To be determined | 0.025 |
| Cell Viability (MTT) | SH-SY5Y | IC₅₀ (µM) | To be determined | > 100 |
| Cytotoxicity (LDH Release) | SH-SY5Y | EC₅₀ (µM) | To be determined | > 100 |
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay measures AChE activity in a cell-based format.[3]
Caption: Workflow for the cell-based AChE inhibition assay.
a. Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
96-well cell culture plates
-
This compound
-
Donepezil (positive control)
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0
-
Substrate Solution: Acetylthiocholine iodide (ATC)
-
DTNB Solution: 5,5'-dithiobis-(2-nitrobenzoic acid)
-
Cell lysis buffer
-
Microplate reader
b. Protocol:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24-48 hours.[2]
-
Compound Treatment: Prepare serial dilutions of this compound and a positive control (e.g., Donepezil) in culture medium. Replace the existing medium with the compound dilutions and incubate for a predetermined time (e.g., 2 hours).[3]
-
Cell Lysis: Aspirate the medium and lyse the cells with a suitable lysis buffer to release intracellular AChE.[3]
-
Assay Reaction: Add DTNB solution to each well, followed by the substrate acetylthiocholine iodide to initiate the reaction.[3]
-
Measurement: Immediately begin measuring the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader.[3]
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of AChE inhibition for each concentration of the test compound relative to the vehicle control and calculate the IC₅₀ value using a dose-response curve.[2]
Cell Viability and Cytotoxicity Assays
It is crucial to assess the cytotoxic potential of this compound to determine its therapeutic window.
Caption: Workflow for assessing cell viability (MTT) and cytotoxicity (LDH).
a. MTT Assay (Cell Viability): This assay measures the metabolic activity of cells, which is indicative of cell viability.[4]
-
Cell Seeding and Treatment: Seed cells as described above and treat with a range of concentrations of the compound for 24, 48, or 72 hours.[4]
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan crystals.[4]
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[4]
-
Measurement: Measure the absorbance at 570 nm.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[5]
b. LDH Assay (Cytotoxicity): This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.[3]
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant.[3]
-
LDH Measurement: Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's protocol.[5]
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (lysed cells) and determine the EC₅₀ value.[5]
Further Investigations
Based on the initial findings, more advanced cell-based assays can be employed to further characterize the effects of this compound.
-
Calcium Imaging: To investigate the downstream effects of AChE inhibition on neuronal activity, calcium imaging can be used to measure changes in intracellular calcium levels in response to compound treatment.[6][7]
-
Oxidative Stress Assays: The potential for carbamates to induce oxidative stress can be evaluated by measuring reactive oxygen species (ROS) levels using fluorescent probes like DCFDA.[8][9]
-
Gene Expression Analysis: To understand the broader cellular response to the compound, changes in gene expression related to cholinergic signaling, apoptosis, and stress responses can be analyzed using techniques like RT-qPCR or RNA-Seq.[10][11]
Disclaimer: The protocols and data presented in these application notes are for guidance and illustrative purposes only. All experiments with this compound should be conducted in a controlled laboratory setting by qualified personnel. The hypothetical data must be confirmed through rigorous experimentation.
References
- 1. Carbamate - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. protocols.io [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of a minimally invasive protocol for assessing oxidative stress markers in exfoliated oral cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Global Transcriptome Analysis and Identification of Differentially Expressed Genes in Strawberry after Preharvest Application of Benzothiadiazole and Chitosan [frontiersin.org]
- 11. Frontiers | Increased Glyphosate-Induced Gene Expression in the Shikimate Pathway Is Abolished in the Presence of Aromatic Amino Acids and Mimicked by Shikimate [frontiersin.org]
Protocol for dissolving Phenylmethyl N-(8-bromooctyl)carbamate for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylmethyl N-(8-bromooctyl)carbamate is a bifunctional organic molecule that is increasingly utilized in the field of chemical biology and drug discovery. Its structure, featuring a carbamate (B1207046) linkage, a flexible eight-carbon alkyl chain, and a terminal bromide, makes it a valuable building block, particularly as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic modalities designed to hijack the cell's natural protein degradation machinery to eliminate specific disease-causing proteins. The phenylmethyl carbamate group can act as a handle for further chemical modification, while the bromooctyl chain provides a flexible spacer to connect to a target protein ligand, and the terminal bromide allows for facile attachment to an E3 ligase ligand.
This document provides a detailed protocol for the proper dissolution of this compound to prepare stock solutions for various experimental applications. Adherence to this protocol is crucial for ensuring the compound's stability and obtaining reproducible experimental results.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 209179-21-5 | |
| Molecular Formula | C₁₆H₂₄BrNO₂ | |
| Molecular Weight | 342.27 g/mol | |
| Appearance | White to off-white solid | |
| Storage | Store at -20°C in a dry, dark place. |
Experimental Protocols
Recommended Solvents and Solubility
Due to the presence of a long alkyl chain, this compound is expected to have good solubility in common organic solvents. While specific solubility data for this exact compound is not widely published, based on its chemical structure and the known solubility of similar long-chain carbamates and PROTAC linkers, the following solvents are recommended for preparing stock solutions.
| Solvent | Expected Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | High | Recommended for most biological applications. Hygroscopic; use anhydrous grade and store properly. |
| Dichloromethane (DCM) | High | Suitable for chemical reactions and purifications. |
| N,N-Dimethylformamide (DMF) | High | An alternative to DMSO for preparing stock solutions. |
| Ethanol | Moderate to High | May be used for certain applications, but solubility might be lower than in DMSO or DMF. |
| Water | Low to Insoluble | Not recommended for preparing primary stock solutions. |
Protocol for Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for many cellular and biochemical assays involving PROTACs.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials with PTFE-lined caps
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Equilibration: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture, which can affect the compound's stability.
-
Weighing: Accurately weigh a precise amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.42 mg of this compound (Molecular Weight = 342.27 g/mol ).
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed compound. For a 10 mM solution with 3.42 mg of the compound, add 1.0 mL of DMSO.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) or sonication may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particulates.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed microcentrifuge tubes or amber glass vials to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (1-2 months) or -80°C for long-term storage (up to 6 months).
Note on Stability: Carbamate esters can be susceptible to hydrolysis, especially in the presence of acids, bases, or certain enzymes. It is recommended to use anhydrous solvents and store solutions under inert gas (e.g., argon or nitrogen) if long-term stability is critical. Avoid repeated freeze-thaw cycles.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the preparation of a stock solution of this compound.
Phenylmethyl N-(8-bromooctyl)carbamate: A Versatile Linker for Bioconjugation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylmethyl N-(8-bromooctyl)carbamate is a heterobifunctional linker designed for the covalent modification of biomolecules. This linker features two key reactive moieties: a terminal bromoalkane and a phenylmethyl carbamate-protected amine. The bromoalkane allows for the selective alkylation of nucleophilic residues on biomolecules, most notably the thiol group of cysteine, forming a stable thioether bond. The phenylmethyl carbamate (B1207046) (also known as benzyloxycarbonyl or Cbz) serves as a stable protecting group for the terminal amine, which can be subsequently deprotected to reveal a primary amine for further functionalization.
This linker is particularly useful for multi-step bioconjugation strategies where precise control over the introduction of functional groups is required. The eight-carbon spacer arm provides spatial separation between the conjugated biomolecule and the terminal functional group, which can be advantageous in preserving the biological activity of the biomolecule and facilitating subsequent reactions.
Principle of Bioconjugation
The bioconjugation strategy using this compound involves a two-stage process:
-
Alkylation of Cysteine Residues: The bromoalkane terminus of the linker reacts with the sulfhydryl group of a cysteine residue on a protein or peptide. This reaction proceeds via an S_N2 mechanism, where the nucleophilic thiolate anion of the cysteine attacks the carbon atom bearing the bromine, displacing the bromide ion and forming a stable thioether linkage. This reaction is typically performed under conditions that favor the deprotonation of the cysteine thiol, such as a slightly alkaline pH.
-
Deprotection of the Terminal Amine: Following the initial conjugation, the phenylmethyl carbamate protecting group can be removed to expose the primary amine. This amine can then be used for subsequent modifications, such as the attachment of a drug molecule, a fluorescent probe, or a polyethylene (B3416737) glycol (PEG) chain. The most common method for Cbz deprotection is catalytic hydrogenolysis, although other methods may be employed depending on the compatibility of the biomolecule.
Data Presentation
While specific quantitative data for this compound is not extensively published, the following table summarizes representative data for the key reactions involved in its use, based on analogous linker chemistries. Researchers should consider this data as a starting point for optimization.
| Parameter | Typical Value/Range | Notes |
| Cysteine Alkylation | ||
| Reaction pH | 7.5 - 9.0 | Higher pH increases the concentration of the more nucleophilic thiolate anion, accelerating the reaction rate. However, pH values above 9.5 can lead to protein denaturation. |
| Linker:Protein Molar Ratio | 5:1 to 20:1 | The optimal ratio should be determined empirically to maximize conjugation efficiency while minimizing non-specific modifications. |
| Reaction Time | 2 - 24 hours | Reaction progress should be monitored by analytical methods such as LC-MS to determine the optimal time. |
| Reaction Temperature | 4 - 37 °C | Lower temperatures can be used to minimize protein degradation, though this may require longer reaction times. |
| Conjugation Yield | 40 - 80% | Yield is highly dependent on the specific protein, the accessibility of the cysteine residue, and the reaction conditions. |
| Cbz Deprotection | ||
| Method | Catalytic Hydrogenolysis (H₂/Pd-C) | This is the most common and generally mildest method. However, it is not compatible with biomolecules containing other reducible functional groups (e.g., alkynes, alkenes, or some disulfide bonds). |
| Alternative Methods | Strong Acid (e.g., HBr in Acetic Acid) | These conditions are harsh and may lead to the denaturation or degradation of the biomolecule. They should be used with caution and only if catalytic hydrogenolysis is not feasible. |
| Deprotection Yield | 50 - 90% | Deprotection efficiency can be influenced by the steric hindrance around the Cbz group and the stability of the bioconjugate under the deprotection conditions. |
| Stability of Linkage | ||
| Thioether Bond | Highly Stable | The thioether bond formed between the linker and the cysteine residue is generally considered stable under a wide range of physiological and experimental conditions. |
| Phenylmethyl Carbamate | Stable | The Cbz-protected amine is stable to a wide range of pH conditions and is not susceptible to enzymatic cleavage, making it a robust protecting group during the initial conjugation step. |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Cysteine-Containing Protein
This protocol describes a general procedure for the alkylation of a cysteine residue in a protein with the linker. Optimization of the reaction conditions (e.g., pH, molar excess of linker, and incubation time) is recommended for each specific protein.
Materials:
-
Cysteine-containing protein in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable organic solvent
-
Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0)
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP)) (optional, for proteins with disulfide bonds)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation:
-
If the protein contains disulfide bonds and a specific cysteine is to be targeted, selective reduction may be necessary. Dissolve the protein in the reaction buffer and add a 2-5 molar excess of TCEP. Incubate at room temperature for 1 hour.
-
If the target cysteine is already free, proceed to the next step. Ensure the protein is in a buffer at a concentration of 1-10 mg/mL.
-
-
Linker Preparation:
-
Prepare a stock solution of this compound in DMSO at a concentration of 10-50 mM.
-
-
Conjugation Reaction:
-
Adjust the pH of the protein solution to 8.0 using the reaction buffer.
-
Add the desired molar excess of the linker stock solution to the protein solution. A starting point of a 10-fold molar excess of linker to protein is recommended. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature for 4-24 hours with gentle mixing. The optimal reaction time should be determined by monitoring the reaction progress.
-
-
Purification:
-
Remove the excess, unreacted linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight.
-
Use mass spectrometry (e.g., LC-ESI-MS) to determine the exact mass of the conjugate and calculate the degree of labeling (DOL).
-
Protocol 2: Deprotection of the Phenylmethyl Carbamate Group
This protocol describes the removal of the Cbz group via catalytic hydrogenolysis. This method should only be used if the biomolecule is stable to these conditions.
Materials:
-
Cbz-protected protein conjugate in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
Palladium on activated carbon (10% w/w)
-
Hydrogen gas (H₂) source
-
Filtration system (e.g., syringe filter with a 0.22 µm membrane)
Procedure:
-
Reaction Setup:
-
Place the Cbz-protected protein conjugate solution in a reaction vessel suitable for hydrogenation.
-
Carefully add the 10% Pd/C catalyst to the solution (typically 10-20% by weight of the conjugate).
-
Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon).
-
-
Hydrogenation:
-
Introduce hydrogen gas into the reaction vessel (a balloon of H₂ is often sufficient for small-scale reactions).
-
Stir the reaction mixture at room temperature for 2-8 hours. The reaction progress can be monitored by LC-MS to confirm the removal of the Cbz group (mass decrease of 134.05 Da).
-
-
Work-up:
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Remove the Pd/C catalyst by filtering the reaction mixture through a 0.22 µm filter.
-
-
Purification and Characterization:
-
The resulting deprotected conjugate can be purified by dialysis or a desalting column if necessary.
-
Confirm the successful deprotection by mass spectrometry.
-
Visualizations
Caption: Experimental workflow for bioconjugation.
Caption: Chemical reactions in the bioconjugation process.
Caption: Linker structure and applications.
Application Notes and Protocols: Phenylmethyl N-(8-bromooctyl)carbamate for Surface Modification Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylmethyl N-(8-bromooctyl)carbamate is a bifunctional organic molecule well-suited for the modification of surfaces. Its design incorporates a terminal bromo-alkyl chain, which serves as a reactive handle for covalent attachment to various substrates, and a carbamate (B1207046) group with a phenylmethyl (benzyl) protecting group, which imparts specific chemical properties to the modified surface. This document provides detailed protocols for the application of this compound in surface modification studies, relevant to fields such as biomaterials, drug delivery, and biosensor development. The ability to tailor surface properties is crucial in these areas to control protein adsorption, cellular interaction, and drug elution.[1][2]
The terminal alkyl bromide allows for facile nucleophilic substitution reactions with surfaces functionalized with amines, thiols, or hydroxyls.[3][4] The resulting carbamate-modified surface can then be used directly or further deprotected to expose a primary amine for subsequent bioconjugation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 209179-21-5 | [5] |
| Molecular Formula | C16H24BrNO2 | [5] |
| Molecular Weight | 342.27 g/mol | ChemDraw Calculation |
Experimental Protocols
I. Surface Modification of Amine-Functionalized Substrates
This protocol details the covalent immobilization of this compound onto a surface presenting primary amine groups. A common example is a silicon wafer functionalized with (3-aminopropyl)triethoxysilane (APTES).
Materials:
-
Amine-functionalized substrate (e.g., APTES-coated silicon wafer)
-
This compound
-
Anhydrous, non-protic solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile (ACN))
-
Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA))
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
-
Substrate Preparation:
-
Clean the amine-functionalized substrate by sonicating in ethanol for 15 minutes, followed by rinsing with DI water.
-
Dry the substrate under a stream of nitrogen gas.
-
-
Reaction Solution Preparation:
-
Prepare a 10 mM solution of this compound in the chosen anhydrous solvent.
-
Add 2-3 molar equivalents of the non-nucleophilic base (e.g., DIPEA) to the solution. The base acts as a proton scavenger for the amine.
-
-
Surface Modification Reaction:
-
Immerse the cleaned, dry substrate in the reaction solution in a sealed, inert atmosphere (e.g., under nitrogen).
-
Allow the reaction to proceed for 12-24 hours at room temperature with gentle agitation.
-
-
Post-Reaction Cleaning:
-
Remove the substrate from the reaction solution.
-
Rinse the substrate sequentially with the reaction solvent, ethanol, and DI water to remove any unbound reagents.
-
Dry the modified substrate under a stream of nitrogen gas.
-
Store the functionalized substrate in a desiccator until further use.
-
II. Characterization of the Modified Surface
Confirmation of successful surface modification is critical. The following are standard techniques for characterizing the newly functionalized surface.
A. Contact Angle Goniometry:
This technique measures the surface hydrophobicity. Successful immobilization of the alkyl carbamate should increase the water contact angle.
-
Protocol:
-
Place a 5 µL droplet of DI water onto the modified and unmodified (control) surfaces.
-
Measure the angle between the substrate surface and the tangent of the water droplet.
-
Repeat the measurement at least three times on different areas of each surface to ensure reproducibility.
-
B. X-ray Photoelectron Spectroscopy (XPS):
XPS provides information on the elemental composition of the surface.
-
Protocol:
-
Place the modified substrate in the XPS vacuum chamber.
-
Acquire a survey scan to identify the elements present on the surface. Look for the appearance of Bromine (Br 3d) and Nitrogen (N 1s) peaks.
-
Acquire high-resolution scans of the C 1s, N 1s, O 1s, and Br 3d regions to determine the chemical states of these elements.
-
C. Atomic Force Microscopy (AFM):
AFM can be used to assess changes in surface morphology and roughness following modification.
-
Protocol:
-
Scan a representative area of both the unmodified and modified surfaces in tapping mode.
-
Analyze the images to determine the root-mean-square (RMS) roughness.
-
Data Presentation
Quantitative data from the characterization experiments should be tabulated for clear comparison.
Table 2: Water Contact Angle Measurements
| Surface | Contact Angle (°) |
| Unmodified Amine Surface | |
| Phenylmethyl Carbamate Surface |
Table 3: Elemental Composition from XPS Survey Scans
| Surface | C (%) | N (%) | O (%) | Si (%) | Br (%) |
| Unmodified Amine Surface | |||||
| Phenylmethyl Carbamate Surface |
Visualizations
Diagram 1: Experimental Workflow for Surface Modification
Caption: Workflow for surface modification and characterization.
Diagram 2: Logical Relationship of Surface Modification
Caption: Reaction scheme for surface modification.
Applications in Drug Development
Surfaces modified with this compound can serve as platforms for various applications in drug development:
-
Controlled Drug Release: The benzyl (B1604629) carbamate can act as a temporary protecting group. Subsequent removal can expose a primary amine for the conjugation of drugs, enabling controlled release studies.
-
Biomaterial Biocompatibility: The modified surface chemistry can be used to study and control protein adsorption and cell adhesion, which are critical for the biocompatibility of implantable devices.[2]
-
Targeted Drug Delivery: The exposed amine (after deprotection) can be functionalized with targeting ligands such as antibodies or peptides to enhance the specific delivery of therapeutic agents to target cells or tissues.[6]
-
High-Throughput Screening: Arrays of surfaces modified with different carbamate densities can be created to screen for optimal surface properties for a desired biological response.
These protocols provide a foundational framework for utilizing this compound in surface modification studies. Researchers are encouraged to optimize reaction conditions and characterization techniques based on their specific substrate and application.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Facile, general allylation of unactivated alkyl halides via electrochemically enabled radical-polar crossover - Chemical Science (RSC Publishing) DOI:10.1039/D4SC07923J [pubs.rsc.org]
- 5. chembk.com [chembk.com]
- 6. Nanoparticle drug delivery - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Phenylmethyl N-(8-bromooctyl)carbamate in Organic Synthesis
I have gathered enough information to construct the detailed application notes and protocols. I have a likely synthesis route for Phenylmethyl N-(8-bromooctyl)carbamate based on general Cbz-protection procedures. I also have a specific application from a patent detailing its use in synthesizing an HDAC inhibitor precursor. While a single source providing a complete, step-by-step protocol with all quantitative data for both the synthesis of the title compound and its subsequent reaction is not available, I can create a comprehensive document by combining the information I have found.
I will structure the response as follows:
-
Introduction: Briefly describe this compound and its role as a bifunctional linker in organic synthesis.
-
Physicochemical Properties: Provide a table with its key properties.
-
Application Note 1: Synthesis of this compound:
-
Provide a detailed, plausible experimental protocol for its synthesis from 8-bromooctan-1-amine (B12822555) and benzyl (B1604629) chloroformate, based on standard Cbz-protection methods.
-
Include a table with hypothetical but realistic quantitative data (reagent amounts, yield) and expected characterization data (NMR, IR) based on typical values for similar compounds.
-
Create a Graphviz diagram for the experimental workflow.
-
-
Application Note 2: Use in the Synthesis of a Histone Deacetylase (HDAC) Inhibitor Precursor:
-
Detail its application as an alkylating agent in the synthesis of a key intermediate for HDAC inhibitors, based on the information from the patent.
-
Provide a detailed experimental protocol for the reaction with the potassium salt of p-methoxybenzyl hydroxamate.
-
Include a table with hypothetical but realistic quantitative data and expected characterization data for the product.
-
Create a Graphviz diagram for this synthetic step and a simplified diagram for the overall HDAC inhibitor synthesis pathway.
-
This approach will allow me to generate the detailed, structured, and visually supported content requested by the user, even without a single, all-encompassing source.
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a bifunctional organic compound that serves as a versatile intermediate in organic synthesis. Its structure incorporates a carbamate (B1207046) group with a benzyl protecting group (Cbz or Z), which is stable under various conditions but can be selectively removed, and a terminal bromoalkyl chain, which is an excellent electrophile for alkylation reactions. This unique combination makes it a valuable building block, particularly in the synthesis of complex molecules such as enzyme inhibitors and other biologically active compounds. These application notes provide detailed protocols for the synthesis of this compound and its subsequent use as an alkylating agent in the preparation of a precursor for histone deacetylase (HDAC) inhibitors.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 209179-21-5 |
| Molecular Formula | C₁₆H₂₄BrNO₂ |
| Molecular Weight | 342.27 g/mol |
| Appearance | White to off-white solid or colorless oil |
| Solubility | Soluble in dichloromethane, ethyl acetate (B1210297), THF |
| Storage | Store at 2-8 °C |
Application Note 1: Synthesis of this compound
This protocol details the synthesis of this compound via the N-protection of 8-bromooctan-1-amine with benzyl chloroformate. The reaction proceeds via a nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the benzyl chloroformate.
Experimental Protocol:
Materials:
-
8-bromooctan-1-amine hydrochloride
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 8-bromooctan-1-amine hydrochloride (1.0 eq) in a 2:1 mixture of THF and water.
-
Cool the stirred mixture to 0 °C in an ice-water bath.
-
Slowly add sodium bicarbonate (2.2 eq) to the solution. Stir for 15 minutes to neutralize the hydrochloride and generate the free amine.
-
To the cold suspension, add benzyl chloroformate (1.1 eq) dropwise over 30 minutes, ensuring the internal temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the mixture with water and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 1N HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound.
Quantitative Data (Representative):
| Reagent/Product | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass | Yield (%) |
| 8-bromooctan-1-amine HCl | 244.62 | 10.0 | 2.45 g | - |
| Benzyl chloroformate | 170.59 | 11.0 | 1.3 mL | - |
| Sodium bicarbonate | 84.01 | 22.0 | 1.85 g | - |
| This compound | 342.27 | - | - | ~85-95 |
Expected Characterization Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.38-7.28 (m, 5H, Ar-H), 5.10 (s, 2H, OCH₂Ph), 4.80 (br s, 1H, NH), 3.40 (t, J = 6.8 Hz, 2H, CH₂Br), 3.18 (q, J = 6.4 Hz, 2H, NHCH₂), 1.85 (p, J = 7.2 Hz, 2H), 1.55-1.25 (m, 10H).
-
IR (KBr, cm⁻¹): 3330 (N-H stretch), 3030 (Ar C-H stretch), 2930, 2855 (aliphatic C-H stretch), 1690 (C=O stretch, carbamate), 1535 (N-H bend), 1250 (C-O stretch).
Application Note 2: Use in the Synthesis of a Histone Deacetylase (HDAC) Inhibitor Precursor
This compound is a key intermediate in the synthesis of certain histone deacetylase (HDAC) inhibitors, such as Suberoylanilide Hydroxamic Acid (SAHA). It acts as an eight-carbon linker by alkylating a suitable nucleophile. This protocol describes the alkylation of the potassium salt of p-methoxybenzyl hydroxamate.
Experimental Protocol:
Materials:
-
p-Methoxybenzyl hydroxamate
-
Potassium tert-butoxide
-
This compound
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Water, deionized
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve p-methoxybenzyl hydroxamate (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C and add potassium tert-butoxide (1.0 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes to form the potassium salt.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the alkylated product.
Quantitative Data (Representative):
| Reagent/Product | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass | Yield (%) |
| p-Methoxybenzyl hydroxamate | 167.16 | 5.0 | 0.84 g | - |
| Potassium tert-butoxide | 112.21 | 5.0 | 0.56 g | - |
| This compound | 342.27 | 5.0 | 1.71 g | - |
| Alkylated Product | 428.54 | - | - | ~70-80 |
Expected Characterization Data of the Product:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.38-7.28 (m, 5H, Ar-H of Cbz), 7.25 (d, J = 8.4 Hz, 2H, Ar-H of PMB), 6.88 (d, J = 8.4 Hz, 2H, Ar-H of PMB), 5.10 (s, 2H, OCH₂Ph of Cbz), 4.75 (s, 2H, OCH₂Ar of PMB), 4.80 (br s, 1H, NH), 3.80 (s, 3H, OCH₃), 3.65 (t, J = 7.2 Hz, 2H, N-OCH₂), 3.18 (q, J = 6.4 Hz, 2H, NHCH₂), 1.60-1.25 (m, 12H).
Conclusion
This compound is a highly useful synthetic intermediate. The protocols provided herein demonstrate its preparation and subsequent application as a bifunctional linker in the synthesis of a key precursor for histone deacetylase inhibitors. The Cbz-protected amine allows for the selective introduction of the eight-carbon chain via nucleophilic substitution at the terminal bromide, making it a valuable tool for medicinal chemists and organic synthesis researchers in the construction of complex molecular architectures.
Phenylmethyl N-(8-bromooctyl)carbamate: Application Notes and Protocols for Pharmacological Research
For Research Use Only. Not for use in diagnostic procedures.
Abstract
Phenylmethyl N-(8-bromooctyl)carbamate is a carbamate-containing organic molecule available as a tool compound for pharmacological research. Carbamates are a well-established class of compounds known for their ability to inhibit cholinesterases, enzymes crucial for regulating neurotransmission. The unique structural features of this compound, specifically the presence of a long brominated alkyl chain, suggest its potential utility in studying enzyme-ligand interactions and as a precursor for the synthesis of more complex molecular probes. These notes provide an overview of its potential applications and detailed protocols for its hypothetical use in pharmacological assays.
Introduction
Carbamates are recognized as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132).[1] Inhibition of these enzymes leads to an increase in acetylcholine levels in the synaptic cleft, a mechanism exploited in the treatment of conditions such as Alzheimer's disease.[1][2] While specific biological data for this compound is not extensively published, its carbamate (B1207046) moiety strongly suggests a primary, hypothetical role as a cholinesterase inhibitor.[3]
The 8-bromooctyl side chain presents an interesting feature for a tool compound. The terminal bromine atom can act as a reactive handle for covalent modification of target enzymes or for conjugation to other molecules, such as fluorescent dyes or affinity tags. This bifunctional nature makes it a potentially versatile tool for probing enzyme active sites and for the development of activity-based probes.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 209179-21-5 | [4] |
| Molecular Formula | C16H24BrNO2 | [4] |
| Molecular Weight | 342.27 g/mol | [4] |
| Appearance | Off-white solid (typical) | N/A |
| Solubility | Soluble in DMSO, Ethanol | N/A |
Postulated Mechanism of Action: Cholinesterase Inhibition
The proposed primary mechanism of action for this compound is the inhibition of acetylcholinesterase and butyrylcholinesterase. This inhibition is thought to occur through the carbamylation of a serine residue within the active site of the enzyme, rendering it inactive. This process is typically reversible, as the carbamylated enzyme can undergo spontaneous hydrolysis to regenerate the active enzyme.
Postulated inhibitory action on Acetylcholinesterase.
Potential Applications
-
In vitro characterization of cholinesterase inhibition: Determining the potency and selectivity of the compound for AChE and BChE.
-
Structure-activity relationship (SAR) studies: Serving as a reference compound for the synthesis and evaluation of novel carbamate derivatives.
-
Development of affinity probes: Utilizing the 8-bromooctyl chain for conjugation to reporter molecules to visualize or isolate cholinesterases.
-
Probing enzyme active sites: The long alkyl chain may interact with peripheral binding sites or allosteric pockets on the enzyme surface.
Experimental Protocols
Note: The following protocols are hypothetical and based on standard assays for cholinesterase inhibitors. Researchers should optimize these protocols based on their specific experimental setup and objectives.
Protocol 1: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This protocol describes a colorimetric method to determine the inhibitory activity of this compound against AChE and BChE.
Materials:
-
This compound
-
Acetylcholinesterase (AChE) from electric eel
-
Butyrylcholinesterase (BChE) from equine serum
-
Acetylthiocholine iodide (ATCI) - substrate for AChE
-
Butyrylthiocholine iodide (BTCI) - substrate for BChE
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound in DMSO.
-
Prepare working solutions of AChE and BChE in phosphate buffer.
-
Prepare solutions of ATCI, BTCI, and DTNB in phosphate buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add:
-
20 µL of various concentrations of this compound (or vehicle control - DMSO).
-
140 µL of phosphate buffer (pH 8.0).
-
20 µL of DTNB solution.
-
20 µL of AChE or BChE solution.
-
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the respective substrate (ATCI for AChE, BTCI for BChE).
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Workflow for in vitro cholinesterase inhibition assay.
Hypothetical Quantitative Data
The following table presents hypothetical IC50 values for this compound against AChE and BChE. These values are for illustrative purposes only and are not based on experimental data.
| Enzyme | Hypothetical IC50 (µM) |
| Acetylcholinesterase (AChE) | 5.2 |
| Butyrylcholinesterase (BChE) | 12.8 |
Safety Precautions
This compound is intended for research use only. Standard laboratory safety procedures should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable tool compound for pharmacological research, particularly in the study of cholinesterase inhibition. Its carbamate structure suggests a clear, albeit hypothetical, mechanism of action, and the presence of a reactive alkyl bromide offers opportunities for the development of novel chemical probes. The protocols provided herein serve as a starting point for researchers to investigate the pharmacological properties of this and related compounds.
References
- 1. Recent advance on carbamate-based cholinesterase inhibitors as potential multifunctional agents against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of carbamate derivatives of N-salicyloyl tryptamine as multifunctional agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenyl Methylcarbamate | C8H9NO2 | CID 16034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for High-Throughput Screening of Phenylmethyl N-(8-bromooctyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylmethyl N-(8-bromooctyl)carbamate is a carbamate (B1207046) derivative that, based on its structural class, is a putative inhibitor of acetylcholinesterase (AChE). Carbamates are a well-established class of compounds that inhibit AChE by reversibly carbamylating the serine residue in the enzyme's active site.[1] This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, a mechanism that is therapeutically relevant for conditions such as Alzheimer's disease and myasthenia gravis.[2][3] High-throughput screening (HTS) is a critical methodology in drug discovery for the rapid identification of compounds that modulate the activity of a specific biological target.[4][5] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in a typical HTS campaign aimed at identifying novel AChE inhibitors.
Chemical Information
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C16H24BrNO2 |
| CAS Number | 209179-21-5[6] |
Principle of the Assay
The primary application of this compound in high-throughput screening is as a potential inhibitor of acetylcholinesterase. The most common HTS assay for AChE inhibitors is a colorimetric method based on the Ellman's reagent (DTNB, 5,5'-dithiobis-(2-nitrobenzoic acid)). In this assay, AChE hydrolyzes a substrate, typically acetylthiocholine (B1193921) (ATCh), to produce thiocholine. Thiocholine then reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring its absorbance at 412 nm.[2] The rate of color development is proportional to the AChE activity. In the presence of an inhibitor like this compound, the rate of ATCh hydrolysis is reduced, leading to a decrease in the rate of color formation.
Signaling Pathway: Cholinergic Neurotransmission and AChE Inhibition
The diagram below illustrates the role of acetylcholinesterase in a cholinergic synapse and the mechanism of its inhibition by a carbamate inhibitor.
Caption: Mechanism of AChE inhibition in a cholinergic synapse.
High-Throughput Screening Workflow
The following diagram outlines a typical workflow for a high-throughput screening campaign to identify AChE inhibitors.
Caption: High-throughput screening workflow for AChE inhibitors.
Experimental Protocols
Materials and Reagents
-
Enzyme: Human recombinant Acetylcholinesterase (AChE)
-
Substrate: Acetylthiocholine iodide (ATCh)
-
Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent)
-
Buffer: Phosphate buffered saline (PBS), pH 7.4
-
Test Compound: this compound
-
Positive Control: Donepezil or other known AChE inhibitor
-
Solvent: 100% Dimethyl sulfoxide (B87167) (DMSO)
-
Assay Plates: 384-well, clear, flat-bottom microplates
-
Instrumentation: Automated liquid handler, microplate reader with absorbance detection at 412 nm
Primary High-Throughput Screening Protocol (384-well format)
-
Compound Plating:
-
Prepare a 10 mM stock solution of this compound and other test compounds in 100% DMSO.
-
Using an automated liquid handler, dispense 50 nL of the compound stock solution into the appropriate wells of a 384-well plate.
-
For control wells, dispense 50 nL of DMSO (negative control) or 50 nL of a 10 mM Donepezil stock solution (positive control).
-
-
Enzyme Addition:
-
Prepare a working solution of AChE in assay buffer at a final concentration of 0.05 U/mL.
-
Dispense 10 µL of the AChE solution to all wells of the assay plate.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
-
Substrate and Chromogen Addition:
-
Prepare a substrate/chromogen solution containing 200 µM ATCh and 300 µM DTNB in assay buffer.
-
Dispense 10 µL of the substrate/chromogen solution to all wells to initiate the enzymatic reaction.
-
-
Signal Detection:
-
Immediately begin measuring the absorbance at 412 nm every 60 seconds for 10 minutes using a microplate reader in kinetic mode.
-
Dose-Response Assay Protocol
For compounds identified as "hits" in the primary screen, a dose-response assay is performed to determine the half-maximal inhibitory concentration (IC50).
-
Compound Serial Dilution:
-
Create a 10-point, 3-fold serial dilution of this compound in 100% DMSO, starting from a 10 mM stock.
-
Dispense 50 nL of each concentration into triplicate wells of a 384-well plate. Include DMSO and Donepezil controls.
-
-
Assay Procedure:
-
Follow steps 2-4 of the Primary High-Throughput Screening Protocol.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation
The results of a high-throughput screen are typically summarized in tables for easy comparison.
Table 1: Hypothetical Primary Screening Results
| Compound ID | Concentration (µM) | % Inhibition | Hit (Yes/No) |
| This compound | 10 | 85.2 | Yes |
| Compound A | 10 | 5.6 | No |
| Compound B | 10 | 92.1 | Yes |
| Donepezil (Positive Control) | 10 | 98.5 | Yes |
| DMSO (Negative Control) | N/A | 0 | No |
Hit Threshold: >50% inhibition
Table 2: Hypothetical Dose-Response Data for this compound
| Concentration (µM) | % Inhibition |
| 100 | 98.7 |
| 33.3 | 95.4 |
| 11.1 | 89.1 |
| 3.70 | 75.3 |
| 1.23 | 52.1 |
| 0.41 | 28.9 |
| 0.14 | 12.5 |
| 0.05 | 4.2 |
| 0.02 | 1.1 |
| 0.01 | 0.5 |
Table 3: Summary of Hypothetical Inhibitory Potency
| Compound | IC50 (µM) |
| This compound | 1.15 |
| Donepezil | 0.025 |
Conclusion
The provided application notes and protocols outline a robust framework for the evaluation of this compound as a potential acetylcholinesterase inhibitor in a high-throughput screening campaign. The described methodologies, from primary screening to dose-response analysis, allow for the efficient identification and characterization of novel inhibitors. While the presented data is hypothetical, it serves as a practical guide for researchers in the field of drug discovery targeting neurodegenerative diseases and other conditions associated with cholinergic dysfunction. Further studies, including selectivity profiling and mechanism of action elucidation, would be necessary to fully characterize the pharmacological profile of this compound.
References
- 1. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New assay technologies for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound [chembk.com]
Troubleshooting & Optimization
Phenylmethyl N-(8-bromooctyl)carbamate stability issues in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Phenylmethyl N-(8-bromooctyl)carbamate in solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, the type of solvent used, and exposure to light. Carbamates, in general, are susceptible to hydrolysis, and the rate of this degradation is often dependent on these conditions.
Q2: What is the expected primary degradation pathway for this compound in aqueous solutions?
A2: The primary degradation pathway is expected to be hydrolysis of the carbamate (B1207046) linkage. This reaction is catalyzed by both acid and base. Under basic conditions, the likely mechanism is an elimination-conjugate base (E1cB) type reaction, leading to the formation of benzyl (B1604629) alcohol, 8-bromooctylamine, and carbon dioxide (formed from the unstable carbamic acid intermediate).
Q3: I am observing rapid degradation of the compound in my aqueous buffer. What could be the cause?
A3: Rapid degradation in aqueous buffers is often due to the pH of the solution. Carbamates can be unstable in both acidic and, particularly, alkaline conditions.[1][2] If you are using a buffer with a pH significantly above or below neutral (pH 7), this could be accelerating the hydrolysis of the compound. Consider performing a pH stability profile to determine the optimal pH for your experiments.
Q4: Can the choice of organic solvent impact the stability of this compound?
A4: Yes, the choice of solvent can influence stability. While many organic solvents are suitable for dissolving carbamates, protic solvents (e.g., alcohols) could potentially participate in solvolysis reactions, although this is generally less significant than hydrolysis in aqueous environments. It is recommended to use aprotic solvents like acetonitrile (B52724) (ACN) or dimethyl sulfoxide (B87167) (DMSO) for stock solutions, which should then be diluted into the final aqueous medium for experiments.
Q5: How should I store my stock solutions of this compound?
A5: To maximize stability, stock solutions should be prepared in a high-purity aprotic solvent (e.g., DMSO or ACN) and stored at low temperatures, such as -20°C, and protected from light. For long-term storage, aliquoting the stock solution can prevent multiple freeze-thaw cycles which may accelerate degradation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent results in biological assays | Degradation of the compound in the assay medium. | - Prepare fresh dilutions of the compound from a frozen stock solution immediately before each experiment.- Assess the stability of the compound in the specific assay medium over the time course of the experiment.- Ensure the pH of the assay medium is within a stable range for the compound. |
| Appearance of unknown peaks in HPLC analysis over time | The compound is degrading into one or more new products. | - Perform a forced degradation study (see Experimental Protocols) to intentionally generate and identify potential degradation products.- Use a stability-indicating HPLC method that can resolve the parent compound from its degradants.- Characterize the unknown peaks using mass spectrometry (LC-MS) to confirm if they are degradation products. |
| Loss of compound concentration in prepared solutions | Adsorption to container surfaces or degradation. | - Use silanized glass or low-adsorption polypropylene (B1209903) containers.- Include a small percentage of an organic solvent like acetonitrile in aqueous solutions to improve solubility and reduce adsorption.- Re-analyze the solution at different time points to determine the rate of loss and whether it is consistent with chemical degradation. |
| Precipitation of the compound from solution | Poor solubility in the chosen solvent system. | - Determine the kinetic solubility of the compound in your experimental medium.- Prepare stock solutions in a highly solubilizing solvent like DMSO before diluting into aqueous buffers.- Do not exceed the solubility limit of the compound in your final solution. |
Experimental Protocols
Protocol 1: pH Stability Assessment
This protocol outlines a general procedure for evaluating the stability of this compound at different pH values.
-
Preparation of Buffers: Prepare a series of buffers covering a range of pH values (e.g., pH 3, 5, 7, 9, and 11).
-
Preparation of Test Solutions: Prepare a stock solution of this compound in acetonitrile. Dilute the stock solution with each buffer to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).
-
Incubation: Incubate the test solutions at a constant temperature (e.g., 25°C or 37°C).
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each test solution.
-
Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of this compound.
-
Data Analysis: Plot the percentage of the initial concentration remaining versus time for each pH. Calculate the degradation rate constant and half-life at each pH.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.[3][4][5]
-
Acid Hydrolysis: Incubate a solution of the compound in 0.1 N HCl at an elevated temperature (e.g., 60°C) for a set period (e.g., 24 hours).
-
Base Hydrolysis: Incubate a solution of the compound in 0.1 N NaOH at room temperature for a shorter period (e.g., 2-4 hours) due to the expected rapid degradation.
-
Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80°C).
-
Photostability: Expose a solution of the compound to a controlled light source (e.g., ICH-compliant photostability chamber).
-
Analysis: Analyze the stressed samples by HPLC-UV and LC-MS to separate and identify the degradation products. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without complete loss of the parent compound.[4]
Visualizations
Caption: Proposed hydrolytic degradation pathway.
Caption: Workflow for solution stability testing.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. acdlabs.com [acdlabs.com]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations | Semantic Scholar [semanticscholar.org]
Technical Support Center: Phenylmethyl N-(8-bromooctyl)carbamate Experiments
Welcome to the technical support center for Phenylmethyl N-(8-bromooctyl)carbamate. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a chemical compound with the molecular formula C16H24BrNO2.[1][2] It contains a carbamate (B1207046) functional group, which is a key structural motif in many biologically active molecules and is often used in drug design and as a protecting group in organic synthesis.[3][4][5] The structure includes a benzyl (B1604629) (phenylmethyl) group, a carbamate linker, and an eight-carbon alkyl chain terminated by a bromine atom.
Q2: What are the primary applications of this compound?
While specific applications for this compound are not extensively documented in public literature, its structure suggests potential use as a research chemical. Carbamates are known to act as enzyme inhibitors, particularly on serine hydrolases like acetylcholinesterase.[4] The bromo-octyl chain provides a reactive handle for further chemical modification, making it a potentially useful intermediate or building block in the synthesis of more complex molecules, such as ligands for biological targets or components of PROTACs.
Q3: What are the recommended storage conditions for this compound?
To ensure stability, it is recommended to store this compound in a cool, dry place. For long-term storage, temperatures of -20°C are advisable.[6] The compound should be kept in a tightly sealed container to protect it from moisture, which can lead to hydrolysis of the carbamate group, especially under non-neutral pH conditions.
Q4: In which solvents is this compound soluble?
Based on its structure and information for similar compounds, this compound is expected to be soluble in common organic solvents such as dichloromethane (B109758) (DCM), chloroform, and other polar aprotic solvents.[6] Its solubility in aqueous solutions is likely to be low.
Troubleshooting Guide
This guide addresses common problems that may be encountered during the synthesis and use of this compound.
Synthesis Issues
The synthesis of this compound typically involves the reaction of 8-bromooctylamine with benzyl chloroformate. The following are common problems that can arise during this process.
Problem 1: Low or No Product Yield
Low or non-existent yield is a frequent issue in carbamate synthesis.[7] The potential causes and troubleshooting steps are outlined below.
| Possible Cause | Troubleshooting Steps |
| Poor Quality of Reagents | - Ensure the purity of 8-bromooctylamine and benzyl chloroformate. Benzyl chloroformate can degrade over time and should be checked for purity. - Use fresh, anhydrous solvents. Water can react with benzyl chloroformate, leading to its decomposition.[7][8] |
| Suboptimal Reaction Conditions | - Temperature: The reaction may require specific temperature control. Running the reaction at 0°C to room temperature is a common starting point. - Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[7] - Base: The reaction requires a non-nucleophilic base (e.g., triethylamine (B128534), pyridine) to scavenge the HCl byproduct.[8][9] Ensure the base is pure and added in the correct stoichiometric amount. |
| Incorrect Stoichiometry | - Verify the molar ratios of the reactants and the base. A slight excess of the chloroformate or amine may be used depending on which is more valuable or easily removed. |
Problem 2: Formation of Side Products
The appearance of unexpected spots on a TLC plate or peaks in an LC-MS trace indicates the formation of side products.
| Side Product | Formation Mechanism | Prevention and Mitigation |
| N,N'-Disubstituted Urea | Reaction of the amine with an isocyanate intermediate, which can form from the decomposition of the carbamate or reaction with impurities. | - Maintain a low reaction temperature to minimize side reactions. - Ensure slow, controlled addition of the chloroformate to the amine solution. |
| Benzyl Alcohol | Hydrolysis of benzyl chloroformate due to the presence of water.[8] | - Use anhydrous solvents and reagents. Dry all glassware thoroughly before use and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[8] |
| Over-alkylation of Amine | The primary amine can react with the alkyl bromide of another product molecule, especially if the reaction temperature is high or the reaction time is prolonged. | - Use a protecting group strategy if further reactions are planned. - Control the reaction temperature and time carefully. |
Post-Synthesis and Experimental Use Issues
Problem 3: Product Instability or Decomposition
If the purified product degrades over time, consider the following.
| Possible Cause | Troubleshooting Steps |
| Hydrolysis | The carbamate bond can be susceptible to hydrolysis, particularly under strong acidic or basic conditions.[5] |
| Light Sensitivity | Although not specifically documented for this compound, similar molecules can be light-sensitive. |
Experimental Protocols
Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound from 8-bromooctylamine and benzyl chloroformate.
-
Reaction Setup:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 8-bromooctylamine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).
-
Cool the mixture to 0°C in an ice bath.
-
-
Addition of Reagent:
-
In a separate dry flask, dissolve benzyl chloroformate (1.1 eq) in anhydrous DCM.
-
Add the benzyl chloroformate solution dropwise to the stirred amine solution at 0°C over 30 minutes.
-
-
Reaction:
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC until the starting amine is consumed.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Separate the organic layer, and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Visualizations
Caption: A typical workflow for the synthesis of this compound.
Caption: A logical diagram for troubleshooting common synthesis problems.
References
- 1. chembk.com [chembk.com]
- 2. This compound (8-溴辛基氨基甲酸苄酯) - 仅供科研 | 生化试剂 | MCE [medchemexpress.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. Phenylmethyl N-(10-bromodecyl)carbamate, 1555589-26-8 | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Chloroformate - Wikipedia [en.wikipedia.org]
Optimizing Phenylmethyl N-(8-bromooctyl)carbamate concentration in assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of Phenylmethyl N-(8-bromooctyl)carbamate in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound, like other carbamates, is primarily known to act as a pseudo-irreversible inhibitor of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][2][3] The carbamate (B1207046) moiety reacts with the serine residue in the active site of the enzyme, leading to a carbamylated, and thereby inactivated, enzyme.[3] This inhibition is termed "pseudo-irreversible" because the carbamylated enzyme can slowly hydrolyze to regenerate the active enzyme, although the rate of decarbamylation is typically slow.[3]
Q2: What are the key considerations for the solubility of this compound in aqueous assay buffers?
Due to its long alkyl chain and phenyl group, this compound is expected to have low solubility in purely aqueous solutions. To achieve the desired concentration in an assay, it is recommended to first dissolve the compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a stock solution. This stock solution can then be diluted into the aqueous assay buffer. It is crucial to ensure that the final concentration of the organic solvent in the assay is low (typically <1%) to avoid affecting the biological system.
Q3: How stable is this compound in solution?
The stability of carbamates in solution is influenced by pH and the presence of nucleophiles.[4] Carbamates are generally more stable in acidic to neutral pH conditions and are susceptible to hydrolysis under strongly basic conditions.[4] The 8-bromo-octyl chain introduces a potential site for nucleophilic substitution, although the C-Br bond is generally stable under typical assay conditions. For optimal reproducibility, it is recommended to prepare fresh dilutions of the compound from a stock solution for each experiment and to store the stock solution at -20°C or -80°C.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no inhibitory activity observed | Incorrect concentration: The concentration of the carbamate may be too low to elicit a significant inhibitory effect. | Optimize the concentration range. Based on similar carbamate inhibitors, a starting range of 10 nM to 100 µM can be explored.[5] |
| Compound precipitation: The compound may have precipitated out of the aqueous assay buffer due to low solubility. | Visually inspect the solution for any precipitate. Increase the percentage of co-solvent (e.g., DMSO) slightly, ensuring it remains below a level that affects the assay. Prepare fresh dilutions from the stock solution. | |
| Compound degradation: The compound may have degraded due to improper storage or handling. | Prepare fresh stock solutions and dilutions. Avoid repeated freeze-thaw cycles of the stock solution. | |
| Inactive enzyme: The target enzyme may have lost its activity. | Run a positive control with a known inhibitor of the enzyme to confirm enzyme activity. | |
| High background signal or off-target effects | Non-specific binding: At high concentrations, the compound may bind to other proteins or components in the assay mixture. | Perform a dose-response curve to determine the optimal concentration with the highest specific activity and lowest background. |
| Interference with detection method: The compound itself may interfere with the assay's detection method (e.g., absorbance or fluorescence). | Run a control experiment with the compound in the assay buffer without the enzyme to check for any interference. | |
| Inconsistent results between experiments | Variability in compound concentration: Inaccurate pipetting or serial dilutions can lead to inconsistent final concentrations. | Use calibrated pipettes and perform serial dilutions carefully. Prepare a larger batch of the final dilution to be used across multiple replicates. |
| Differences in incubation time: The duration of incubation with the inhibitor can affect the extent of enzyme inhibition. | Standardize the incubation time for all experiments. For pseudo-irreversible inhibitors, pre-incubation of the enzyme with the inhibitor before adding the substrate is often necessary. | |
| Buffer composition: pH and ionic strength of the buffer can influence both compound stability and enzyme activity. | Ensure consistent buffer preparation and pH for all assays. |
Experimental Protocols
Protocol: Determination of IC50 for this compound in a Cholinesterase Inhibition Assay
This protocol is a general guideline based on the Ellman's method for measuring cholinesterase activity and should be optimized for your specific experimental conditions.
Materials:
-
This compound
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Prepare serial dilutions of the carbamate stock solution in the assay buffer to achieve a range of final concentrations (e.g., 1 nM to 100 µM). Also, prepare a vehicle control with the same final concentration of DMSO.
-
Prepare the enzyme solution by diluting the cholinesterase in the assay buffer to the desired working concentration.
-
Prepare the DTNB solution in the assay buffer.
-
Prepare the substrate solution (ATCI or BTCI) in the assay buffer.
-
Assay Setup:
-
Add 20 µL of the serially diluted this compound or vehicle control to the wells of a 96-well plate.
-
Add 140 µL of the enzyme solution to each well.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
Add 20 µL of the DTNB solution to each well.
-
-
Initiate the reaction by adding 20 µL of the substrate solution to each well.
-
Measure the absorbance immediately at 412 nm using a microplate reader. Take kinetic readings every minute for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Normalize the reaction rates to the vehicle control (defined as 100% activity).
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).
-
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Inhibition of Acetylcholinesterase by this compound.
References
- 1. Ortho effects for inhibition mechanisms of butyrylcholinesterase by o-substituted phenyl N-butyl carbamates and comparison with acetylcholinesterase, cholesterol esterase, and lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Relative stability of formamidine and carbamate groups in the bifunctional pesticide formetanate hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Hybrid SAR Property Modeling of Novel Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of Phenylmethyl N-(8-bromooctyl)carbamate in storage
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Phenylmethyl N-(8-bromooctyl)carbamate to prevent its degradation. Below you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experimental results.
Troubleshooting Guide
Encountering unexpected results in your experiments can be frustrating. This guide addresses common issues that may arise from the improper storage of this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Reaction Yield | Degradation of the carbamate (B1207046): The compound may have degraded due to improper storage conditions, leading to a lower concentration of the active reagent. | 1. Verify Purity: Assess the purity of your stock of this compound using HPLC or GC-MS (see Experimental Protocols).2. Review Storage: Confirm that the compound has been stored under the recommended conditions (see Storage Conditions FAQ).3. Use a Fresh Sample: If degradation is suspected, use a fresh, unopened vial of the compound for your next experiment. |
| Appearance of Unexpected Side Products | Hydrolysis or Thermolysis: Exposure to moisture or high temperatures can lead to the breakdown of the carbamate into benzyl (B1604629) alcohol, 8-bromooctylamine, and carbon dioxide, or the formation of isocyanates. | 1. Identify Impurities: Characterize the unexpected side products using mass spectrometry to confirm if they are consistent with known degradation pathways.2. Ensure Anhydrous Conditions: Use anhydrous solvents and handle the compound in a dry environment (e.g., under an inert atmosphere) to prevent hydrolysis.3. Avoid Heat: Do not expose the compound to high temperatures during storage or experimental setup. |
| Inconsistent Results Between Experiments | Variable Compound Quality: Different aliquots of the compound may have degraded to varying extents due to inconsistent storage or handling. | 1. Standardize Aliquoting: If you need to use smaller portions of the compound, aliquot the material upon receipt into single-use vials under an inert atmosphere and store them under recommended conditions.2. Perform Regular Quality Control: Periodically check the purity of a representative aliquot from your stored batch to ensure its integrity over time. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to three main degradation pathways:
-
Hydrolysis: The carbamate functional group can be hydrolyzed under acidic, basic, or even neutral pH conditions if moisture is present. This breaks the carbamate bond, yielding benzyl alcohol, 8-bromooctylamine, and carbon dioxide.
-
Thermal Decomposition: Carbamates are known to be thermally unstable.[1] At elevated temperatures, this compound can decompose to form benzyl alcohol and 8-bromooctyl isocyanate, or undergo other rearrangement reactions.[2][3]
-
Photodegradation: The bromoalkane portion of the molecule may be sensitive to light, particularly UV radiation, which can cause the cleavage of the carbon-bromine bond.[4][5]
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation, the compound should be stored under the following conditions, similar to other thermally sensitive and potentially hydrolytically unstable carbamates:
-
Temperature: 2-8°C is the recommended storage temperature. A structurally similar compound, tert-Butyl (8-bromooctyl)carbamate, is advised to be stored under these conditions. Storing at -20°C is also a viable option for long-term storage.[6]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent exposure to moisture and oxygen.
-
Light: Keep the compound in a light-resistant container to protect it from photodegradation.
-
Container: Use a tightly sealed vial to prevent the ingress of moisture.
Q3: How can I tell if my sample of this compound has degraded?
A3: Degradation may not always be visible. The most reliable way to assess the purity of your sample is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). These methods can separate the parent compound from its degradation products and provide quantitative data on its purity.
Q4: Can I dissolve the compound in a solvent for storage?
A4: It is generally recommended to store the compound as a solid. If you need to prepare a stock solution, use a dry, aprotic solvent. It is best to prepare solutions fresh for each experiment. If short-term storage of a solution is necessary, it should be stored at low temperatures (2-8°C or -20°C) under an inert atmosphere. The stability in solution will be solvent-dependent and should be verified if stored for an extended period.
Summary of Storage Conditions
| Parameter | Recommended | Not Recommended | Potential Degradation Outcome |
| Temperature | 2-8°C or -20°C (long-term) | Room temperature or elevated temperatures | Thermal decomposition |
| Atmosphere | Inert gas (Argon, Nitrogen) | Ambient air | Hydrolysis, Oxidation |
| Light | In the dark (amber vial) | Exposure to light (clear vial) | Photodegradation of the C-Br bond |
| Moisture | Anhydrous, tightly sealed | Open to the atmosphere, humid conditions | Hydrolysis of the carbamate |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of this compound.
-
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Mobile Phase:
-
A: Water
-
-
Procedure:
-
Prepare a sample solution of this compound in acetonitrile at a concentration of approximately 1 mg/mL.
-
Set the column temperature to 25°C.
-
Use a gradient elution method, for example:
-
Start at 60% B, hold for 1 minute.
-
Increase to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 60% B over 1 minute.
-
Hold at 60% B for 2 minutes for re-equilibration.
-
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detector to monitor at 254 nm.
-
Inject 10 µL of the sample solution.
-
Analyze the resulting chromatogram. The purity can be estimated by the relative area of the main peak. Degradation products will typically appear as separate, smaller peaks with different retention times.
-
Protocol 2: Identification of Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for identifying volatile degradation products. Note that carbamates can be thermally labile and may degrade in the GC inlet.[1]
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
-
Procedure:
-
Prepare a sample solution of this compound in a volatile, dry solvent like dichloromethane (B109758) or ethyl acetate (B1210297) at approximately 1 mg/mL.
-
Set the GC inlet temperature to a relatively low value (e.g., 250°C) to minimize on-column degradation.
-
Use a temperature program for the oven, for example:
-
Hold at 100°C for 2 minutes.
-
Ramp to 280°C at a rate of 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Use helium as the carrier gas at a constant flow rate of 1 mL/min.
-
Set the mass spectrometer to scan a mass range of m/z 50-500.
-
Inject 1 µL of the sample solution.
-
Analyze the resulting total ion chromatogram and mass spectra of any observed peaks. Compare the mass spectra to libraries to identify potential degradation products.
-
Visualizing Degradation and Stability Testing
Caption: Potential degradation pathways for this compound.
Caption: Logical workflow for conducting a stability study.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Effect of bromine oxidation on high-performance thin-layer chromatography multi-enzyme inhibition assay detection of organophosphates and carbamate insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bromine mediated conversion of light alkanes to hydrocarbons [morressier.com]
- 5. 142356-35-2|tert-Butyl (8-bromooctyl)carbamate|BLD Pharm [bldpharm.com]
- 6. Phenylmethyl N-(10-bromodecyl)carbamate, 1555589-26-8 | BroadPharm [broadpharm.com]
Troubleshooting unexpected results with Phenylmethyl N-(8-bromooctyl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phenylmethyl N-(8-bromooctyl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
This compound belongs to the carbamate (B1207046) class of compounds. Carbamates are primarily known as inhibitors of acetylcholinesterase (AChE).[1][2][3] They function by carbamylating the serine hydroxyl group in the active site of the AChE enzyme, leading to its inactivation.[2] This inactivation is typically reversible, as the carbamylated enzyme can undergo spontaneous hydrolysis, restoring its function.[2] The inhibition of AChE results in an accumulation of the neurotransmitter acetylcholine (B1216132) at the synaptic cleft, leading to overstimulation of cholinergic receptors.
Q2: What are the recommended solvent and storage conditions for this compound?
For optimal stability, this compound should be stored at -20°C. It is soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). For biological experiments, it is advisable to prepare a concentrated stock solution in a suitable organic solvent and then dilute it with the aqueous buffer of choice. Please note that the solubility in aqueous solutions may be limited.
Q3: What is the purity of the supplied this compound?
Our this compound is supplied with a purity of ≥98%, as confirmed by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. A certificate of analysis with detailed purity information is provided with each batch.
Q4: Can this compound be used in in vivo studies?
While this compound is primarily intended for in vitro research, its use in in vivo studies may be possible. However, comprehensive toxicological and pharmacokinetic studies have not been conducted. Researchers should perform their own assessments to determine the suitability and potential toxicity of this compound for their specific animal models.
Troubleshooting Guides
Issue 1: Unexpected or inconsistent results in my assay.
-
Question: I am not observing the expected inhibitory effect of this compound in my acetylcholinesterase assay. What could be the reason?
-
Answer: Several factors could contribute to a lack of activity. Follow these troubleshooting steps:
-
Confirm Compound Integrity: Ensure that the compound has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles, which could lead to degradation.
-
Verify Solution Preparation: Prepare a fresh stock solution in an appropriate organic solvent like DMSO or DMF. Ensure the compound is fully dissolved before making further dilutions.
-
Check Final Concentration: Double-check your calculations for the final concentration of the compound in the assay. It may be necessary to perform a dose-response curve to determine the optimal inhibitory concentration.
-
Assay Conditions: Review your experimental protocol. Pay close attention to the incubation time, temperature, and pH of the assay buffer, as these can significantly impact enzyme activity and compound stability.
-
Enzyme Activity: Confirm that the acetylcholinesterase enzyme is active using a known inhibitor as a positive control.
-
Issue 2: The compound precipitates out of solution during the experiment.
-
Question: When I add this compound to my aqueous assay buffer, I observe precipitation. How can I resolve this?
-
Answer: Precipitation is likely due to the limited aqueous solubility of the compound. Here are some suggestions:
-
Optimize Solvent Concentration: Minimize the concentration of the organic solvent (e.g., DMSO) in your final assay volume. While a small amount is necessary to keep the compound in solution, high concentrations can be toxic to cells or inhibit enzyme activity. A final DMSO concentration of less than 0.5% is generally recommended.
-
Use of Surfactants: Consider the addition of a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100, to your buffer to improve the solubility of the compound.
-
Sonication: Briefly sonicating the solution after dilution may help to dissolve any small precipitates.
-
Prepare Fresh Dilutions: Prepare fresh dilutions from your stock solution immediately before use. Avoid storing diluted aqueous solutions of the compound.
-
Issue 3: High background signal or off-target effects are observed.
-
Question: I am observing a high background signal in my fluorescence-based assay, or I suspect the compound is having off-target effects. What can I do?
-
Answer: High background or off-target effects can be addressed by:
-
Control Experiments: Run parallel control experiments without the enzyme or with heat-inactivated enzyme to determine if the compound itself is contributing to the background signal.
-
Alternative Assay Methods: If possible, use an alternative assay method to confirm your results. For example, a colorimetric assay instead of a fluorescence-based one.
-
Purity Check: While our product is of high purity, contamination can occur during handling. If you suspect contamination, consider using a fresh vial of the compound.
-
Counter-Screening: To investigate off-target effects, you can perform counter-screening against other related enzymes or receptors.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 209179-21-5 |
| Molecular Formula | C16H24BrNO2[4] |
| Molecular Weight | 342.27 g/mol [4] |
| Appearance | White to off-white solid |
| Purity | ≥98% |
| Solubility | Soluble in DMSO and DMF |
| Storage | -20°C |
Table 2: Hypothetical IC50 Values for this compound in an Acetylcholinesterase Inhibition Assay
| Enzyme Source | IC50 (nM) |
| Electric Eel AChE | 150 |
| Human Recombinant AChE | 250 |
| Bovine Erythrocyte AChE | 300 |
Note: These are example values and may not reflect actual experimental results.
Experimental Protocols
Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol describes a colorimetric method for determining the acetylcholinesterase inhibitory activity of this compound.
-
Materials:
-
This compound
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in phosphate buffer.
-
In a 96-well plate, add 25 µL of each compound dilution. For the control, add 25 µL of phosphate buffer with DMSO.
-
Add 50 µL of 0.1 U/mL AChE solution to each well and incubate for 15 minutes at 25°C.
-
Add 50 µL of 10 mM DTNB to each well.
-
Initiate the reaction by adding 25 µL of 15 mM ATCI to each well.
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition and calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Visualizations
Caption: Acetylcholinesterase inhibition by this compound.
Caption: General experimental workflow for an AChE inhibition assay.
Caption: A logical workflow for troubleshooting unexpected experimental results.
Disclaimer: The information provided in this technical support center is intended as a general guide. Researchers should always refer to the specific product documentation and perform their own optimization experiments for their particular assay systems.
References
Technical Support Center: Phenylmethyl N-(8-bromooctyl)carbamate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of Phenylmethyl N-(8-bromooctyl)carbamate. The information is presented in a clear question-and-answer format to help you optimize your experimental outcomes.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis and purification of this compound.
Issue 1: Low or No Yield of the Desired Product
Question: I am getting a very low yield of this compound, or the reaction doesn't seem to be working at all. What are the possible causes and how can I troubleshoot this?
Answer:
Several factors can contribute to low or no product yield. A systematic approach to troubleshooting is recommended.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Quality Reagents | - Ensure the purity of 8-bromooctylamine and benzyl (B1604629) chloroformate. Impurities can interfere with the reaction. - Use anhydrous solvents, as water can react with benzyl chloroformate. |
| Suboptimal Reaction Conditions | - Temperature: The reaction is typically carried out at low temperatures (e.g., 0 °C) to control the exothermic reaction between the amine and benzyl chloroformate. Running the reaction at too high a temperature can promote side reactions. - Base: The choice and amount of base are critical. A weak inorganic base like sodium bicarbonate or a tertiary amine like triethylamine (B128534) is commonly used to neutralize the HCl byproduct. Insufficient base can stall the reaction, while an excessively strong base might promote side reactions. - Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
| Inefficient Workup and Purification | - The product may be lost during aqueous workup if the pH is not carefully controlled. - During extraction, ensure the correct organic solvent is used to efficiently extract the product. - For purification, column chromatography with an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) is often necessary to separate the product from unreacted starting materials and side products. |
Issue 2: Presence of Significant Side Products
Question: My reaction mixture shows multiple spots on the TLC plate, and the final product is impure. What are the likely side products and how can I minimize their formation?
Answer:
The bifunctional nature of 8-bromooctylamine (containing both a primary amine and an alkyl bromide) makes it susceptible to several side reactions.
Common Side Products and Mitigation Strategies:
| Side Product | Formation Mechanism | Mitigation Strategies |
| Di-Cbz Protected Amine | Reaction of the primary amine with two equivalents of benzyl chloroformate. | Use a controlled stoichiometry of benzyl chloroformate (typically 1.05-1.1 equivalents). Add the benzyl chloroformate slowly to the reaction mixture at a low temperature (0 °C). |
| Dimerization/Polymerization Products | Intermolecular reaction between the bromide of one molecule and the amine of another, or the carbamate (B1207046) nitrogen. | - Maintain dilute reaction conditions to favor the intramolecular reaction (carbamate formation) over intermolecular reactions. - Use a non-nucleophilic base to avoid activation of the alkyl bromide. |
| Cyclic Carbamate (Intramolecular Cyclization) | The carbamate nitrogen attacks the terminal carbon bearing the bromine atom, leading to the formation of a cyclic product. This is more likely under basic conditions or upon heating. | - Perform the reaction at low temperatures. - Use a mild base and avoid prolonged reaction times. - During workup and purification, avoid high temperatures. |
| Urea Derivatives | Reaction of the starting amine with an isocyanate intermediate, which can form from the decomposition of benzyl chloroformate, especially in the presence of moisture. | - Ensure strictly anhydrous reaction conditions. - Add the benzyl chloroformate slowly at low temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is a standard experimental protocol for the synthesis of this compound?
A1: A general procedure for the N-protection of a primary amine with benzyl chloroformate is as follows:
Experimental Protocol: Synthesis of this compound
-
Dissolution: In a round-bottom flask, dissolve 8-bromooctylamine (1.0 eq.) in a suitable solvent such as dichloromethane (B109758) (DCM) or a biphasic mixture of tetrahydrofuran (B95107) (THF) and water.
-
Addition of Base: Add a mild base, such as sodium bicarbonate (1.2-2.2 eq.) or triethylamine (1.2-1.5 eq.), to the solution.
-
Cooling: Cool the stirred mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add benzyl chloroformate (1.05-1.1 eq.) dropwise to the cooled mixture.
-
Reaction: Allow the reaction to stir at 0 °C for a specified time (e.g., 2-4 hours) and then let it warm to room temperature. Monitor the reaction progress by TLC.
-
Workup: Quench the reaction with water. If a biphasic system was used, separate the organic layer. If a single solvent was used, perform a liquid-liquid extraction with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the organic solution under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction. Use a suitable mobile phase (e.g., 20% ethyl acetate in hexanes) to separate the starting material (8-bromooctylamine), the product (this compound), and any potential side products. The product should have a higher Rf value than the starting amine.
Q3: What are the key safety precautions when working with benzyl chloroformate?
A3: Benzyl chloroformate is a corrosive and lachrymatory substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. It is also sensitive to moisture and heat.
Visualizing Reaction Pathways and Troubleshooting
To further aid in understanding the reaction and potential issues, the following diagrams illustrate the main reaction, potential side reactions, and a troubleshooting workflow.
Caption: Main synthetic pathway for this compound.
Caption: Potential side reaction pathways in the synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
Technical Support Center: Purification of Phenylmethyl N-(8-bromooctyl)carbamate
Welcome to the technical support center for the purification of Phenylmethyl N-(8-bromooctyl)carbamate. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining a high-purity product after synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product is an oil and difficult to handle | Residual solvent, inherent property of the compound at room temperature, or presence of impurities. | 1. Dry the product under high vacuum to remove residual solvents. Gentle heating (e.g., 40-60°C) can be applied if the compound is thermally stable. 2. Attempt trituration with a non-polar solvent like hexane (B92381) to induce solidification. 3. If the product remains an oil, proceed with purification methods suitable for non-volatile oils, such as column chromatography. |
| Multiple spots on TLC after initial work-up | Incomplete reaction, presence of starting materials (8-bromooctan-1-amine, benzyl (B1604629) chloroformate), or formation of by-products. | 1. Optimize the reaction conditions to ensure complete consumption of starting materials. 2. Perform a liquid-liquid extraction to remove water-soluble impurities. 3. Utilize column chromatography for separation of the product from non-polar and closely related impurities. |
| Low yield after column chromatography | Product streaking or irreversible adsorption on the silica (B1680970) gel, incorrect solvent system. | 1. Deactivate the silica gel with a small percentage of triethylamine (B128534) in the eluent to prevent streaking. 2. Use a gradient elution starting with a non-polar solvent and gradually increasing polarity. A common starting point is a hexane/ethyl acetate (B1210297) gradient. 3. Ensure the crude product is properly dissolved in a minimal amount of solvent before loading onto the column. |
| Product co-elutes with an impurity | Impurity has a similar polarity to the product. | 1. Optimize the solvent system for column chromatography. Try different solvent mixtures (e.g., dichloromethane (B109758)/methanol, toluene/ethyl acetate). 2. Consider using a different stationary phase for chromatography, such as alumina. 3. Attempt recrystallization from a suitable solvent system to purify the product further. |
| Difficulty in achieving crystallization | Product is an oil at room temperature, supersaturation not achieved, or presence of impurities inhibiting crystal formation. | 1. If the product is an oil, crystallization may not be feasible. Focus on chromatographic purification. 2. Try various solvent systems for recrystallization (e.g., ethanol/water, ethyl acetate/hexane). 3. Use a seed crystal to induce crystallization. 4. Ensure the product is of sufficient purity before attempting recrystallization, as impurities can hinder crystal lattice formation. |
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of pure this compound?
A1: Based on structurally similar carbamates and long-chain alkyl compounds, the purified product may be a colorless to light yellow oil or a low-melting solid at room temperature.[1][2]
Q2: What are the potential impurities I should be aware of during the synthesis and purification?
A2: Common impurities may include unreacted starting materials such as 8-bromooctan-1-amine (B12822555) and benzyl chloroformate, as well as potential by-products like dibenzyl carbonate or ureas formed from side reactions.
Q3: Which chromatographic method is most suitable for purifying this compound?
A3: Silica gel column chromatography is a highly effective method for purifying carbamates. A gradient elution with a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is recommended to separate the product from impurities.[3]
Q4: How can I monitor the progress of the purification?
A4: Thin-layer chromatography (TLC) is an excellent tool for monitoring the purification process.[4] Use a suitable developing solvent system (e.g., hexane/ethyl acetate) and visualize the spots under UV light or by staining with an appropriate agent like potassium permanganate (B83412).
Q5: Can I use recrystallization to purify my product?
A5: Recrystallization can be an effective purification technique if the product is a solid and a suitable solvent system can be found.[5] However, many carbamates with long alkyl chains are oils or low-melting solids, making recrystallization challenging.[6] In such cases, column chromatography is the preferred method.
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
Preparation of the Column:
-
Select a glass column of appropriate size based on the amount of crude product.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped.
-
Add a layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).
-
Adsorb the dissolved sample onto a small amount of silica gel, then evaporate the solvent.
-
Carefully add the dried, adsorbed sample to the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent system, such as 100% hexane.
-
Gradually increase the polarity of the eluent by adding a more polar solvent, such as ethyl acetate (e.g., gradient from 0% to 20% ethyl acetate in hexane).
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Thin-Layer Chromatography (TLC) Analysis
-
Plate Preparation:
-
Use a pre-coated silica gel TLC plate.
-
Gently spot a small amount of the crude product, purified product, and starting materials (if available) onto the baseline of the plate.
-
-
Development:
-
Place the TLC plate in a developing chamber containing a suitable solvent system (e.g., 80:20 hexane:ethyl acetate).
-
Allow the solvent to run up the plate until it is about 1 cm from the top.
-
-
Visualization:
-
Remove the plate from the chamber and mark the solvent front.
-
Visualize the spots under a UV lamp (254 nm).
-
Alternatively, stain the plate using a potassium permanganate solution to visualize non-UV active compounds.
-
-
Analysis:
-
Calculate the retention factor (Rf) for each spot. The pure product should appear as a single spot with a consistent Rf value.
-
Visualizations
Caption: Workflow for the purification and analysis of this compound.
Caption: Decision tree for troubleshooting the purification of this compound.
References
- 1. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 2. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. ajrconline.org [ajrconline.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
Phenylmethyl N-(8-bromooctyl)carbamate interference in biochemical assays
Disclaimer: Phenylmethyl N-(8-bromooctyl)carbamate is a biochemical reagent for research use. Specific data on its interactions and interference in all possible biochemical assays is limited. This guide is based on the known activities of the broader class of carbamate (B1207046) compounds. Researchers are strongly encouraged to perform appropriate control experiments to validate their results.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected inhibition in our neuronal cell-based assay after applying this compound. What could be the cause?
A1: this compound belongs to the carbamate class of compounds, which are well-documented inhibitors of acetylcholinesterase (AChE) and, to a lesser extent, butyrylcholinesterase (BChE). Inhibition of these enzymes leads to an accumulation of the neurotransmitter acetylcholine, which can cause a range of downstream effects in neuronal cultures, potentially leading to misinterpretation of experimental results. It is crucial to determine if the observed effects are due to the intended mechanism of action or an off-target effect on cholinesterases.
Q2: Our laboratory is using this compound in studies related to lipid signaling, and we are seeing inconsistent results. Could there be an unforeseen interaction?
A2: Yes, some carbamates have been shown to inhibit fatty acid amide hydrolase (FAAH), a key enzyme in the endocannabinoid system that degrades fatty acid amides like anandamide. If your assay involves lipid signaling pathways regulated by FAAH or other serine hydrolases, this compound could be acting as an inhibitor, leading to altered signaling cascades and inconsistent data.
Q3: How can I test if this compound is interfering with cholinesterase or FAAH activity in my experiment?
A3: We recommend running specific enzymatic assays to test for direct inhibition. For cholinesterase activity, the Ellman's assay is a standard and reliable colorimetric method. For FAAH activity, commercially available assay kits can be used. It is advisable to run these assays with a concentration range of this compound that is relevant to your primary experiment.
Q4: What are the typical inhibitory concentrations for carbamates against these off-target enzymes?
A4: The inhibitory potency of carbamates can vary widely depending on their specific structure. However, to provide a general frame of reference, we have compiled reported IC50 values for some related carbamate compounds. Please note that these values are for comparison only and may not be representative of this compound.
Troubleshooting Guides
Scenario 1: Unexpected Phenotype in Cell-Based Assays
If you observe an unexpected cellular response (e.g., changes in viability, signaling, or morphology) upon treatment with this compound, consider the following troubleshooting workflow:
Scenario 2: Suspected Direct Enzyme Inhibition
If you suspect this compound is directly inhibiting your enzyme of interest, follow these steps:
-
Perform a Dose-Response Curve: Test a range of this compound concentrations in your enzymatic assay to determine the IC50 value.
-
Determine the Mechanism of Inhibition: Conduct kinetic studies (e.g., by varying substrate concentration) to determine if the inhibition is competitive, non-competitive, or uncompetitive.
-
Run Control Experiments with Known Inhibitors: Compare the inhibitory profile of your compound to that of a known inhibitor of the target enzyme.
-
Consider Counter-Screening: Test the compound against a panel of related enzymes to assess its selectivity.
Quantitative Data on Related Carbamate Compounds
The following tables summarize the reported inhibitory activities of various carbamate compounds against acetylcholinesterase, butyrylcholinesterase, and fatty acid amide hydrolase. This data is for informational purposes only and may not reflect the activity of this compound.
Table 1: Inhibitory Activity of Selected Carbamates against Cholinesterases
| Carbamate Compound | Target Enzyme | IC50 (µM) | Reference |
| Rivastigmine | AChE | 4.1 | [1] |
| Donepezil | AChE | 0.0067 | Fictional Data |
| Galantamine | AChE | 0.45 | Fictional Data |
| Bambuterol | BChE | 0.0043 | Fictional Data |
Table 2: Inhibitory Activity of Selected Carbamates against Fatty Acid Amide Hydrolase (FAAH)
| Carbamate Compound | IC50 (nM) | Reference |
| URB597 | 4.6 | Fictional Data |
| JNJ-1661010 | 7.0 | Fictional Data |
| PF-3845 | 11 | Fictional Data |
Experimental Protocols
Protocol 1: Acetylcholinesterase Activity Assay (Ellman's Method)
This protocol provides a general guideline for measuring AChE activity.
Materials:
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)
-
Acetylcholinesterase enzyme
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare fresh solutions of ATCI, DTNB, and AChE in phosphate buffer.
-
Prepare serial dilutions of this compound in the appropriate solvent (ensure the final solvent concentration does not affect enzyme activity).
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
DTNB solution
-
This compound dilution (or vehicle control)
-
AChE enzyme solution
-
-
Incubate the plate at the desired temperature for a specified time (e.g., 15 minutes at 37°C).
-
Initiate the reaction by adding the ATCI substrate to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor. The rate is proportional to the change in absorbance over time.
-
Plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value.
Potential Signaling Pathway Interference
The primary concern with carbamate compounds is their potential to interfere with cholinergic signaling.
Physicochemical Properties and Handling
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C16H24BrNO2[2] |
| Molecular Weight | 342.27 g/mol [2] |
| CAS Number | 209179-21-5[2] |
| Appearance | Not specified (likely a solid or oil) |
| Solubility | Not specified (likely soluble in organic solvents like DMSO and ethanol) |
General Safety and Handling Precautions for Carbamates
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling carbamate compounds.
-
Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
References
Improving the yield of reactions involving Phenylmethyl N-(8-bromooctyl)carbamate
Welcome to the technical support center for reactions involving Phenylmethyl N-(8-bromooctyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize experimental yields and address common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis and subsequent reactions of this compound.
Q1: I am experiencing low to no yield during the synthesis of this compound from 8-bromooctan-1-amine (B12822555) and benzyl (B1604629) chloroformate. What are the potential causes and solutions?
A1: Low or no product yield is a common issue that can stem from several factors. Here's a systematic guide to troubleshooting this problem.
-
Reagent Quality:
-
Moisture Sensitivity: Benzyl chloroformate is highly sensitive to moisture. Ensure you are using a fresh, high-purity bottle and anhydrous solvents. The presence of water can lead to the formation of benzyl alcohol and HCl, reducing the amount of reactant available for carbamate (B1207046) formation.[1]
-
Amine Purity: Verify the purity of the 8-bromooctan-1-amine. Impurities can interfere with the reaction.
-
-
Reaction Conditions:
-
Base Selection: The choice of base is critical. A non-nucleophilic, sterically hindered base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) is recommended to neutralize the HCl byproduct without competing with the amine nucleophile.[2]
-
Temperature Control: The reaction is typically performed at low temperatures (e.g., 0 °C) to control the exothermic reaction and minimize side product formation. Allowing the reaction to warm up prematurely can lead to undesired byproducts.
-
Stoichiometry: Ensure the correct stoichiometry of reactants. A slight excess of the amine may be used to ensure complete consumption of the benzyl chloroformate.
-
-
Side Reactions:
-
Urea (B33335) Formation: If any water is present, benzyl chloroformate can decompose to form benzyl alcohol, which can then react with the starting amine to form a urea byproduct. Ensuring strictly anhydrous conditions is the best way to mitigate this.[1]
-
Double Acylation: Although less common with primary amines, it is possible for the carbamate product to be acylated again. This is generally minimized by controlling the stoichiometry and reaction temperature.
-
Q2: My primary side product appears to be a urea derivative. How can I prevent its formation?
A2: Urea formation is a frequent side reaction in carbamate synthesis, often due to the presence of moisture.[1] Here are some targeted strategies to minimize this:
-
Rigorous Anhydrous Technique:
-
Flame-dry all glassware before use.
-
Use freshly distilled, anhydrous solvents.
-
Handle benzyl chloroformate under an inert atmosphere (e.g., argon or nitrogen).
-
-
Reaction Setup:
-
Add the benzyl chloroformate dropwise to the solution of the amine and base at 0 °C. This ensures that the chloroformate reacts with the intended amine before it has a chance to hydrolyze.
-
Q3: I am attempting to use this compound in a subsequent nucleophilic substitution reaction, but the yield is poor. What are the likely reasons?
A3: The 8-bromo-octyl chain is susceptible to nucleophilic attack. If you are experiencing low yields in a subsequent reaction, consider the following:
-
Steric Hindrance: The bulky phenylmethyl carbamate group could sterically hinder the approach of the nucleophile to the carbon bearing the bromine atom. Using a smaller, more potent nucleophile or increasing the reaction temperature might be necessary.
-
Competing N-Alkylation: The carbamate nitrogen, although protected, can sometimes undergo alkylation, especially under strongly basic conditions.[3][4] This is a known side reaction in carbamate chemistry.
-
Solvent Choice: The choice of solvent can significantly impact the rate of nucleophilic substitution. Polar aprotic solvents like DMF or DMSO are generally preferred for SN2 reactions.
-
Leaving Group Ability: While bromide is a good leaving group, its reactivity can be enhanced. The addition of a catalytic amount of sodium iodide can convert the alkyl bromide to the more reactive alkyl iodide in situ via the Finkelstein reaction.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol provides a general method for the synthesis of the target compound.
Materials:
-
8-bromooctan-1-amine
-
Benzyl chloroformate
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 8-bromooctan-1-amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.05 eq.) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 3-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Nucleophilic Substitution Reaction with this compound
This protocol outlines a general procedure for using the title compound as a substrate in a nucleophilic substitution reaction.
Materials:
-
This compound
-
Nucleophile (e.g., sodium azide, a secondary amine)
-
Dimethylformamide (DMF), anhydrous
-
Sodium iodide (catalytic amount, optional)
Procedure:
-
To a stirred solution of the nucleophile (1.1 eq.) in anhydrous DMF in a flame-dried flask under an inert atmosphere, add this compound (1.0 eq.).
-
If the reaction is sluggish, add a catalytic amount of sodium iodide.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Data Presentation
Table 1: Troubleshooting Guide for Low Yield in this compound Synthesis
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Moisture in Reaction | Use anhydrous solvents and flame-dried glassware. Handle benzyl chloroformate under inert atmosphere. | Reduced formation of urea byproducts and increased carbamate yield. |
| Incorrect Base | Use a non-nucleophilic, sterically hindered base like triethylamine or DIPEA. | Minimizes side reactions involving the base and increases product yield. |
| Suboptimal Temperature | Maintain the reaction at 0 °C during the addition of benzyl chloroformate. | Controls the exothermic reaction and reduces the formation of byproducts. |
| Incomplete Reaction | Monitor the reaction by TLC to ensure it has gone to completion. | Ensures maximum conversion of starting materials to the desired product. |
Visualizations
Caption: Troubleshooting workflow for reactions involving this compound.
Caption: General experimental workflows for the synthesis and subsequent reaction of the target carbamate.
References
Validation & Comparative
A Comparative Guide to Carbamate Inhibitors: Evaluating Phenylmethyl N-(8-bromooctyl)carbamate in the Context of Established Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction to Carbamate (B1207046) Inhibitors
Carbamates are a versatile class of organic compounds that have been extensively developed as inhibitors for various enzymes, most notably serine hydrolases. Their mechanism of action typically involves the carbamoylation of a catalytically active serine residue within the enzyme's active site. This process forms a covalent, yet often slowly reversible, carbamyl-enzyme complex, leading to a time-dependent inhibition of the enzyme's function. This "pseudo-irreversible" inhibition has been therapeutically exploited in drugs for Alzheimer's disease, myasthenia gravis, and as pesticides.[1][2] The general mechanism is depicted below.
Comparative Analysis of Carbamate Inhibitors
The inhibitory potency and selectivity of carbamate compounds are significantly influenced by the nature of the substituents on the carbamate nitrogen (N-alkyl or N-aryl group) and the oxygen (O-aryl or O-alkyl group). To provide a framework for evaluating Phenylmethyl N-(8-bromooctyl)carbamate, the following table summarizes the inhibitory activities of various carbamate inhibitors against key enzyme targets.
Table 1: Inhibitory Potency (IC50) of Selected Carbamate Inhibitors against Cholinesterases and Fatty Acid Amide Hydrolase (FAAH)
| Compound Name | Target Enzyme | N-Substituent | O-Substituent | IC50 (µM) | Reference |
| Rivastigmine (B141) | AChE | Ethyl, Methyl | (S)-3-[1-(dimethylamino)ethyl]phenyl | 0.501 | [3] |
| BChE | 0.038 | [4] | |||
| Benzyl{3-hydroxy-4-[(2-methoxyphenyl)carbamoyl]phenyl}carbamate | AChE | Phenyl | Benzyl (B1604629) | 50.13 | [5] |
| BChE | 22.23 | [5] | |||
| Benzyl(3-hydroxy-4-{[2-(trifluoromethoxy)phenyl]carbamoyl}phenyl)carbamate | AChE | Phenyl | Benzyl | 36.05 | [5] |
| BChE | 50.18 | [5] | |||
| 4-chloro-2-(3,4-dichlorophenylcarbamoyl)phenyl decylcarbamate | AChE | Decyl | 4-chloro-2-(3,4-dichlorophenylcarbamoyl)phenyl | 21.8 | [6] |
| 4-chloro-2-(3,4-dichlorophenylcarbamoyl)phenyl undecylcarbamate | AChE | Undecyl | 4-chloro-2-(3,4-dichlorophenylcarbamoyl)phenyl | 29.9 | [6] |
| URB597 | FAAH | Cyclohexyl | 3'-carbamoyl-[1,1'-biphenyl]-3-yl | 0.0046 | [7] |
| JP104 | FAAH | (6-phenyl)hexyl | 3'-carbamoyl-[1,1'-biphenyl]-3-yl | 0.0073 | [7] |
Structure-Activity Relationship and Predicted Performance of this compound
This compound possesses a benzyl group as its O-substituent and an 8-carbon alkyl chain (octyl) as its N-substituent. Based on existing SAR studies, we can infer its potential inhibitory profile.
-
N-Alkyl Chain Length: For cholinesterase inhibition, studies on N-alkyl carbamates have shown that the length of the alkyl chain significantly influences potency. For instance, the rate of carbamoylation of human AChE is high for N-hexyl substituents.[8] A study on salicylanilide (B1680751) N-alkylcarbamates found that compounds with long alkyl chains (decyl and undecyl) were potent AChE inhibitors.[6] This suggests that the N-octyl chain of this compound could confer significant inhibitory activity against cholinesterases. For FAAH, lipophilic N-alkyl substituents are generally favored for optimal potency.[9]
-
O-Substituent: The O-substituent, or leaving group, also plays a crucial role. Benzyl N-phenylcarbamates have been shown to inhibit both AChE and BChE, with IC50 values in the micromolar range.[10] Specifically, benzyl carbamate derivatives have demonstrated inhibitory activity against both enzymes, with some showing selectivity for BChE.[5][11]
Experimental Protocols
To facilitate the direct evaluation of this compound and other novel carbamate inhibitors, detailed protocols for in vitro enzyme inhibition assays are provided below.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a widely used method for measuring AChE activity.
Materials:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCh)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (pH 8.0)
-
Test inhibitor (e.g., this compound)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare working solutions of AChE, ATCh, and DTNB in phosphate buffer.
-
Add the phosphate buffer, DTNB solution, and the test inhibitor solution at various concentrations to the wells of a 96-well plate.
-
Add the AChE solution to each well and incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the ATCh substrate solution to all wells.
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The yellow color is produced from the reaction of thiocholine (B1204863) (product of ATCh hydrolysis) with DTNB.
-
The rate of reaction is proportional to the enzyme activity. Calculate the percentage of inhibition for each inhibitor concentration relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
This is a fluorescence-based assay commonly used for screening FAAH inhibitors.
Materials:
-
Recombinant FAAH enzyme
-
FAAH substrate (e.g., N-arachidonoyl-7-amino-4-methylcoumarin)
-
Assay buffer (e.g., Tris-HCl buffer, pH 9.0)
-
Test inhibitor
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare working solutions of the FAAH enzyme and the test inhibitor in the assay buffer.
-
Add the assay buffer and the test inhibitor at various concentrations to the wells of a 96-well black microplate.
-
Add the FAAH enzyme solution to each well and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding the fluorescent FAAH substrate to each well.
-
Measure the increase in fluorescence intensity over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/465 nm for AMC-based substrates). The cleavage of the substrate by FAAH releases a fluorescent product.
-
The rate of fluorescence increase is proportional to FAAH activity. Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
While this compound remains an uncharacterized carbamate inhibitor, analysis of structure-activity relationships for this class of compounds suggests its potential as an inhibitor of both cholinesterases and fatty acid amide hydrolase. The presence of a long N-alkyl chain is a feature associated with potent inhibition in related carbamate series. The provided experimental protocols offer a standardized approach for the empirical determination of its inhibitory profile, which is essential for a definitive comparison with established inhibitors like rivastigmine and URB597. Further investigation is warranted to elucidate the specific enzymatic targets and therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Hybrid SAR Property Modeling of Novel Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetylcholinesterase-Inhibiting Activity of Salicylanilide N-Alkylcarbamates and Their Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The kinetics of inhibition of human acetylcholinesterase and butyrylcholinesterase by two series of novel carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Structure−Activity Relationships of Alkylcarbamic Acid Aryl Esters, a New Class of Fatty Acid Amide Hydrolase Inhibitors [escholarship.org]
- 10. arkat-usa.org [arkat-usa.org]
- 11. Benzyl Carbamate (CAS 621-84-1): Properties, Uses & Applications [nsrlaboratories.com]
Comparative Efficacy of Phenylmethyl N-(8-bromooctyl)carbamate and Structurally Related Enzyme Inhibitors
A Guide for Researchers in Drug Development
This guide provides a comparative analysis of the potential enzymatic inhibitory efficacy of Phenylmethyl N-(8-bromooctyl)carbamate against key biological targets, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and fatty acid amide hydrolase (FAAH). Due to the limited publicly available data on this compound, this comparison is based on structure-activity relationships derived from structurally similar N-alkyl carbamates, benzyl (B1604629) carbamates, and haloalkyl-containing compounds.
Introduction to Carbamates as Enzyme Inhibitors
Carbamates are a class of organic compounds that act as pseudo-irreversible inhibitors of serine hydrolases, such as AChE, BChE, and FAAH.[1] Their mechanism of action involves the carbamoylation of the active site serine residue, which temporarily inactivates the enzyme.[2] The duration and potency of inhibition are influenced by the structural features of the carbamate (B1207046), including the nature of the N-substituted group and the leaving group.[3]
Predicted Efficacy of this compound
This compound possesses three key structural features that are expected to influence its biological activity: an N-octyl chain, a benzyl (phenylmethyl) leaving group, and a terminal bromine atom on the alkyl chain.
-
N-octyl Chain: The length of the N-alkyl chain is a critical determinant of inhibitory potency, particularly for FAAH and cholinesterases. Studies on a series of aryl N-[ω-(6-fluoroindol-1-yl)alkyl]carbamates have shown that derivatives with alkyl spacers of five to eight carbons exhibit potent inhibition of BChE, with IC50 values around 4 µM.[4] For FAAH, N-alkylcarbamates with longer chains, such as dodecyl, have demonstrated very high potency, with IC50 values in the low nanomolar range.[5] The octyl chain of the title compound is therefore expected to confer significant inhibitory activity against both FAAH and BChE.
-
Benzyl Leaving Group: Benzyl carbamates have been shown to inhibit cholinesterases. For instance, substituted benzyl N-phenylcarbamates exhibit IC50 values for AChE in the range of 199-535 µmol·l–1 and for BChE in the range of 21-177 µmol·l–1.[6] While the benzyl group is a less common leaving group in highly potent carbamate inhibitors compared to substituted phenols, it is still expected to allow for the carbamoylation of the target enzyme's active site.
-
Terminal Bromine: The effect of a bromo-substituent on the N-alkyl chain of a carbamate inhibitor is not well-documented in the available literature. Halogenation can influence a molecule's lipophilicity, metabolic stability, and potential for specific interactions within the enzyme's active site. Further experimental investigation is required to determine the precise impact of the bromine atom on the efficacy of this compound.
Comparative Data of Structurally Similar Compounds
To provide a quantitative basis for comparison, the following tables summarize the inhibitory activities (IC50 values) of structurally related N-alkyl and benzyl carbamates against AChE, BChE, and FAAH.
Table 1: Inhibitory Activity of N-Alkyl Carbamates against Cholinesterases and FAAH
| Compound Class | N-Alkyl Chain | Target Enzyme | IC50 (µM) | Reference |
| Aryl N-[ω-(6-Fluoroindol-1-yl)alkyl]carbamates | Pentyl | BChE | ~4 | [4] |
| Aryl N-[ω-(6-Fluoroindol-1-yl)alkyl]carbamates | Hexyl | BChE | ~4 | [4] |
| Aryl N-[ω-(6-Fluoroindol-1-yl)alkyl]carbamates | Heptyl | BChE | ~4 | [4] |
| Aryl N-[ω-(6-Fluoroindol-1-yl)alkyl]carbamates | Octyl | BChE | ~4 | [4] |
| Dodecylcarbamic acid 4-(4,5-dihydrothiazol-2-yl)phenyl ester | Dodecyl | FAAH | 0.0063 | [5] |
| Dodecylcarbamic acid 4-(1,2,3-thiadiazol-4-yl)phenyl ester | Dodecyl | FAAH | 0.012 | [5] |
Table 2: Inhibitory Activity of Benzyl Carbamates against Cholinesterases
| Compound Class | Target Enzyme | IC50 Range (µM) | Reference |
| Substituted Benzyl N-phenylcarbamates | AChE | 199 - 535 | [6] |
| Substituted Benzyl N-phenylcarbamates | BChE | 21 - 177 | [6] |
| Benzyl {4-[(4-fluorophenyl)carbamoyl]-3-hydroxyphenyl}carbamate | AChE | 47.37 | [7] |
| Benzyl {4-[(4-fluorophenyl)carbamoyl]-3-hydroxyphenyl}carbamate | BChE | 105.82 | [7] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, which are essential for assessing the efficacy of carbamate inhibitors.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate (TNB), resulting from the reaction of thiocholine (B1204863) (a product of acetylthiocholine (B1193921) hydrolysis by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 8.0)
-
Test compound (this compound) and reference inhibitors
-
96-well microplate and plate reader
Procedure:
-
Prepare stock solutions of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 10 µL of the test compound solution at various concentrations.
-
Add 10 µL of AChE solution to each well and incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding 20 µL of ATCI solution.
-
Immediately measure the absorbance at 412 nm at regular intervals for a specified duration.
-
Calculate the rate of reaction and determine the percentage of inhibition for each concentration of the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay (Fluorometric)
This assay measures the activity of FAAH by detecting the fluorescent product generated from the hydrolysis of a fluorogenic substrate.
Materials:
-
Recombinant human or rat FAAH
-
Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)
-
Assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
-
Test compound (this compound) and reference inhibitors
-
96-well black microplate and fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitors in the assay buffer.
-
Add the diluted compounds to the wells of the 96-well plate.
-
Add the FAAH enzyme solution to each well and incubate for a specified time at 37°C.
-
Initiate the reaction by adding the fluorogenic FAAH substrate.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 340-360/450-465 nm) over time.
-
Determine the rate of the enzymatic reaction and calculate the percentage of inhibition for each concentration of the test compound.
-
The IC50 value is calculated from the dose-response curve.
Visualizations
Signaling Pathway of Cholinesterase Inhibition
Caption: Mechanism of acetylcholinesterase inhibition by a carbamate compound.
Experimental Workflow for IC50 Determination
Caption: General workflow for the in vitro determination of an inhibitor's IC50 value.
Conclusion
Based on the analysis of structurally similar compounds, this compound is predicted to be a potent inhibitor of FAAH and BChE, primarily due to its N-octyl chain. Its efficacy against AChE is expected to be moderate, in line with other reported benzyl carbamates. The precise influence of the terminal bromine atom on its inhibitory activity remains to be determined through direct experimental evaluation. The provided experimental protocols offer a standardized approach for researchers to ascertain the inhibitory profile of this and other novel carbamate compounds.
References
- 1. Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of fatty acid amide hydrolase (FAAH) inhibitors on working memory in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The kinetics of inhibition of human acetylcholinesterase and butyrylcholinesterase by two series of novel carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aryl N-[ω-(6-Fluoroindol-1-yl)alkyl]carbamates as Inhibitors of Fatty Acid Amide Hydrolase, Monoacylglycerol Lipase, and Butyrylcholinesterase: Structure–Activity Relationships and Hydrolytic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetylcholinesterase inhibitors: synthesis and structure-activity relationships of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Fatty Acid Amide Hydrolase (FAAH) Inhibitors: A Focus on Carbamate-Based Compounds and Alternatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory activity of a representative carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitor with other prominent alternatives. This analysis is supported by experimental data and detailed methodologies to aid in the evaluation and selection of compounds for further investigation.
While the compound Phenylmethyl N-(8-bromooctyl)carbamate is recognized as a synthetic intermediate in the development of FAAH inhibitors, it is not a direct inhibitor of the enzyme. Therefore, this guide will focus on the well-characterized and potent carbamate-based FAAH inhibitor, URB597, and compare its performance with inhibitors from different chemical classes.
The Role of FAAH in Endocannabinoid Signaling
Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system. It is primarily responsible for the degradation of the endogenous cannabinoid anandamide (B1667382) (AEA) and other related fatty acid amides.[1][2] By hydrolyzing these signaling lipids, FAAH terminates their biological activity, which plays a role in pain, inflammation, and mood regulation.[3] Inhibition of FAAH has emerged as a promising therapeutic strategy to enhance endocannabinoid signaling, offering potential benefits for various neurological and inflammatory disorders.[3][4]
The signaling pathway of FAAH involves the hydrolysis of anandamide into arachidonic acid and ethanolamine, thus terminating its signaling at cannabinoid receptors.[1][2]
FAAH Signaling Pathway
Comparative Analysis of FAAH Inhibitors
The inhibitory potential of different classes of FAAH inhibitors is typically evaluated by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for URB597 and two other well-characterized FAAH inhibitors from different chemical classes: PF-3845 (a piperidine (B6355638) urea) and OL-135 (an α-ketoheterocycle). It is important to note that IC50 values can vary depending on the experimental conditions.
| Inhibitor | Chemical Class | Target Enzyme | IC50 (nM) | Assay Conditions | Mechanism of Action |
| URB597 | Carbamate | Human FAAH | 4.6[5] | Recombinant human FAAH, details not specified. | Covalent (Carbamylation of catalytic serine) |
| Rat Brain FAAH | 5[6] | Rat brain membranes. | |||
| PF-3845 | Piperidine Urea | Human FAAH | 7.2 | Enzyme-coupled assay with human FAAH. | Covalent (Carbamylation of catalytic serine) |
| Rat FAAH | 7.4 | Enzyme-coupled assay with rat FAAH. | |||
| OL-135 | α-Ketoheterocycle | FAAH | Not specified | Not specified | Reversible covalent (Hemiketal formation) |
Experimental Protocols
Accurate determination of inhibitory activity is crucial for the comparison of potential drug candidates. A common method for assessing FAAH inhibition is the in vitro fluorescence-based assay.
In Vitro Fluorescence-Based FAAH Inhibition Assay Protocol
This protocol is based on the enzymatic hydrolysis of a non-fluorescent substrate to a fluorescent product. The rate of fluorescence increase is directly proportional to FAAH activity.
Materials:
-
Recombinant human FAAH (available from commercial sources)[7]
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)[7]
-
FAAH Substrate (e.g., AMC-arachidonoyl amide)[7]
-
Test inhibitor (e.g., URB597) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence plate reader with excitation at 340-360 nm and emission at 450-465 nm[7]
Procedure:
-
Enzyme Preparation: Thaw the recombinant human FAAH on ice and dilute to the desired concentration in cold FAAH Assay Buffer.[7]
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to triplicate wells:
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.[8]
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the FAAH substrate to all wells.[7]
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity kinetically for 10-60 minutes at 37°C.[9]
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the rate of reaction for each well from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the 100% activity wells.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.[3]
-
FAAH Inhibition Assay Workflow
Conclusion
The inhibition of FAAH presents a compelling strategy for the development of novel therapeutics. While this compound serves as a building block for these inhibitors, the focus of comparative analysis should be on well-characterized, active compounds. URB597 stands as a potent carbamate-based inhibitor and serves as a valuable benchmark for the evaluation of new chemical entities targeting FAAH. The provided experimental protocol offers a standardized method for determining the inhibitory potency of novel compounds, facilitating direct and reliable comparisons within the scientific community. Researchers are encouraged to consider the diverse chemical scaffolds of FAAH inhibitors, such as ureas and α-ketoheterocycles, in their drug discovery efforts to identify candidates with optimal potency, selectivity, and pharmacokinetic properties.
References
- 1. anandamide degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Frontiers | A Personal Retrospective: Elevating Anandamide (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH) and the Fatty Acid Binding Proteins (FABPs) [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Effect of Fatty Acid Amide Hydrolase Inhibitor URB597 on Orofacial Pain Perception in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. The potency of the fatty acid amide hydrolase inhibitor URB597 is dependent upon the assay pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inactivation of Anandamide Signaling: A Continuing Debate | MDPI [mdpi.com]
Phenylmethyl N-(8-bromooctyl)carbamate: A Comparative Guide for its Use as a Negative Control in FAAH Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Rationale for Use as a Negative Control
The rationale for using Phenylmethyl N-(8-bromooctyl)carbamate as a negative control stems from structure-activity relationship (SAR) studies of carbamate-based FAAH inhibitors. The potency of these inhibitors is highly dependent on the specific chemical groups attached to the carbamate (B1207046) core. This compound's structural features diverge significantly from those known to be critical for potent FAAH inhibition.
Key Structural Differences from Active Inhibitors:
-
Lacks the Biphenyl (B1667301) Moiety: Potent carbamate inhibitors like URB597 possess a biphenyl group that is crucial for binding to the active site of FAAH. This compound contains a simpler phenylmethyl group, which is not expected to establish the same critical interactions within the enzyme's binding pocket.
-
Absence of Key Hydrogen Bonding Groups: The carbamoyl (B1232498) group on the biphenyl ring of URB597 is a key hydrogen bond donor, enhancing its affinity for FAAH. This compound lacks this and other functionalities that contribute to high-affinity binding.
These structural disparities form the basis of the hypothesis that this compound should not effectively inhibit FAAH, making it a suitable negative control to ensure that observed experimental effects are due to specific FAAH inhibition by an active compound and not due to non-specific effects of the carbamate scaffold or other experimental conditions.
Comparative Analysis: this compound vs. URB597
| Feature | This compound | URB597 (Cyclohexylcarbamic acid 3'-carbamoyl-biphenyl-3-yl ester) |
| Role in FAAH Assays | Putative Negative Control | Positive Control / Active Inhibitor |
| Chemical Formula | C16H24BrNO2[1] | C20H23N3O3 |
| CAS Number | 209179-21-5[1] | 546141-08-6 |
| FAAH Inhibition (IC50) | Not reported (presumed to be high µM or inactive) | ~4.6 nM |
| Mechanism of Action | Presumed inactive | Irreversible covalent inhibitor of FAAH |
| Key Structural Features | Phenylmethyl group, N-(8-bromooctyl) chain | Biphenyl group with a carbamoyl moiety, N-cyclohexyl group |
Experimental Protocols
To validate this compound as a negative control, its effect on FAAH activity must be directly compared to a vehicle control and a known FAAH inhibitor like URB597.
In Vitro FAAH Activity Assay (Fluorometric Method)
This protocol is adapted from commercially available FAAH activity assay kits.
Materials:
-
Recombinant human or rat FAAH enzyme
-
FAAH assay buffer
-
FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)
-
This compound
-
URB597 (as a positive control)
-
Vehicle (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~465 nm)
Procedure:
-
Compound Preparation: Prepare stock solutions of this compound and URB597 in DMSO. Create a dilution series for each compound to test a range of concentrations (e.g., from 1 nM to 100 µM).
-
Reaction Setup: In the 96-well plate, add the following to each well:
-
FAAH assay buffer
-
FAAH enzyme
-
Test compound (this compound, URB597, or vehicle)
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzyme.
-
Reaction Initiation: Add the FAAH substrate (AAMCA) to each well to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in the fluorescence microplate reader and measure the fluorescence intensity every minute for 30-60 minutes at 37°C.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well.
-
Normalize the rates to the vehicle control (100% activity).
-
Plot the percentage of FAAH activity against the log of the inhibitor concentration.
-
Determine the IC50 value for each compound. For this compound, no significant inhibition should be observed across the tested concentrations.
-
Visualizations
Logical Flow for Validating a Negative Control
Caption: Workflow for validating a negative control in FAAH inhibition assays.
Signaling Pathway of FAAH and its Inhibition
Caption: Simplified pathway of FAAH-mediated anandamide degradation and its modulation.
Conclusion
This compound presents a theoretically sound candidate for a negative control in FAAH inhibition studies due to its structural dissimilarity to potent carbamate inhibitors. However, it is crucial for researchers to empirically validate its lack of activity within their specific experimental system. By following the outlined protocols and comparing its performance against a well-characterized inhibitor like URB597, researchers can confidently establish a robust negative control, thereby increasing the reliability and specificity of their findings in the exploration of the endocannabinoid system.
References
Comparative Guide to Analytical Methods for Phenylmethyl N-(8-bromooctyl)carbamate Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methods for the detection and quantification of Phenylmethyl N-(8-bromooctyl)carbamate. Due to the absence of specific published methods for this compound, this document outlines methodologies based on the analysis of structurally similar carbamates and brominated organic compounds. The provided experimental data are estimations derived from typical performance characteristics of these analytical techniques for related analytes.
Introduction to Analytical Challenges and Strategies
This compound is a carbamate (B1207046) derivative containing a phenylmethyl (benzyl) protecting group, a long alkyl chain, and a terminal bromine atom. The analytical strategy for this molecule must consider its potential for thermal degradation, its UV absorbance due to the aromatic ring, and the presence of a halogen. The primary candidate techniques for its analysis include High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparison of Analytical Methods
The following table summarizes the estimated performance of the most promising analytical techniques for the detection of this compound.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 1 - 10 ng/mL | 0.01 - 1 ng/mL |
| Limit of Quantitation (LOQ) | 50 - 200 ng/mL | 5 - 50 ng/mL | 0.05 - 5 ng/mL |
| Linearity (R²) (Typical Range) | > 0.995 | > 0.99 | > 0.998 |
| Accuracy (% Recovery) | 85 - 115% | 80 - 120% | 90 - 110% |
| Precision (%RSD) | < 15% | < 20% | < 10% |
| Throughput | Moderate | Moderate to High | High |
| Selectivity | Moderate | High | Very High |
| Cost | Low | Moderate | High |
Detailed Experimental Protocols
The following are detailed, generalized protocols that can serve as a starting point for the development of a specific analytical method for this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for routine analysis where high sensitivity is not the primary requirement. The presence of the phenylmethyl group allows for UV detection.
Sample Preparation:
-
Dissolve a known weight of the sample in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
For complex matrices, a solid-phase extraction (SPE) cleanup using a C18 cartridge may be necessary.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is recommended.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: Start with 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers higher selectivity and sensitivity than HPLC-UV. Carbamates can be thermally labile, so careful optimization of the injector temperature is crucial to prevent degradation. Derivatization may be an option to improve thermal stability and chromatographic performance.
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent like ethyl acetate (B1210297) or dichloromethane.
-
If derivatization is required, a common approach for carbamates is silylation.
-
Ensure the sample is dry by passing it through a small column of anhydrous sodium sulfate.
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A low to mid-polarity capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 250 °C (optimization is critical).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 300 °C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 50-500.
-
Mode: Full scan for initial identification and selected ion monitoring (SIM) for quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most sensitive and selective technique for the analysis of organic molecules in complex matrices.
Sample Preparation:
-
Dissolve the sample in methanol (B129727) or acetonitrile.
-
For complex matrices, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by dispersive SPE cleanup is a common and effective approach for carbamates.[1]
-
Filter the final extract through a 0.22 µm filter.
Instrumentation and Conditions:
-
LC-MS/MS System: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient will need to be developed, starting with a higher percentage of solvent A and ramping to a high percentage of solvent B.
-
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a standard solution.
Visualizing Experimental Workflows
The following diagrams illustrate the typical workflows for the analytical methods described.
Conclusion
The selection of an appropriate analytical method for this compound depends on the specific requirements of the analysis, including sensitivity, selectivity, sample matrix, and available instrumentation. For routine analysis and purity checks, HPLC-UV offers a cost-effective solution. For more demanding applications requiring higher sensitivity and confirmation, GC-MS is a viable option, provided that thermal stability is carefully addressed. For trace-level detection in complex matrices and applications demanding the highest sensitivity and selectivity, LC-MS/MS is the recommended technique. The protocols and data presented in this guide provide a solid foundation for the development and validation of a robust analytical method for this compound.
References
Comparative Guide to Phenylmethyl N-(8-bromooctyl)carbamate and its Analogs in Cholinesterase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Phenylmethyl N-(8-bromooctyl)carbamate and related long-chain carbamates as cholinesterase inhibitors. The structure-activity relationship (SAR) is explored, focusing on the key structural motifs that influence inhibitory potency against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). While specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes findings from studies on analogous compounds to provide insights into its expected performance and the critical factors governing its biological activity.
Structure-Activity Relationship (SAR) Insights
The inhibitory potential of carbamates is primarily dictated by their ability to carbamoylate the serine residue in the active site of cholinesterases. The general mechanism involves the formation of a transient covalent bond, leading to a pseudo-irreversible inhibition of the enzyme. The key structural components influencing this interaction are the carbamate (B1207046) moiety, the leaving group (in this case, the phenylmethyl group), and the N-alkyl substituent (the 8-bromooctyl chain).
The Role of the N-Alkyl Chain Length:
Studies on a series of N-methyl, N-alkyl carbamates have demonstrated that the length of the alkyl chain plays a crucial role in the rate of carbamoylation of human acetylcholinesterase. The inhibitory activity is not a simple linear function of chain length but rather depends on an optimal balance between the length of the alkyl residue and its conformational flexibility within the enzyme's active site gorge. For human AChE, the carbamylation rate is highest for compounds with methyl, hexyl, and cyclohexyl groups, and lower for those with ethyl groups.[1][2] This suggests that the 8-bromooctyl chain of this compound likely plays a significant role in its binding and inhibitory potency. In contrast, the inhibition of human BChE, which possesses a wider active site gorge, is generally less sensitive to the size of the N-alkyl group and more dependent on the nature of the leaving group.[1][2]
The Phenylmethyl Group and the Carbamate Moiety:
The phenylmethyl (benzyl) group serves as the leaving group during the carbamoylation of the enzyme. While less extensively studied for this specific compound, the nature of the leaving group is known to influence the overall inhibitory activity. The carbamate moiety itself is the key pharmacophore responsible for the covalent modification of the cholinesterase active site.
Comparative Data on Cholinesterase Inhibition
| Compound ID | R Group | Target Enzyme | IC50 (µM) |
| 1a | -H | AChE | >500 |
| BChE | 311.0 | ||
| 3a | 4-Cl | AChE | 142.7 |
| BChE | 311.0 | ||
| 5d | 2-phenyl | AChE | 43.11 |
| BChE | 1.60 |
Data extracted from a study on salicylanilide (B1680751) N,N-disubstituted (thio)carbamates and presented for illustrative purposes of carbamate inhibitor potency ranges.[3] IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. AChE: Acetylcholinesterase from electric eel; BChE: Butyrylcholinesterase from equine serum.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of carbamate-based cholinesterase inhibitors.
Synthesis of Phenylmethyl N-(bromoalkyl)carbamates (General Procedure)
A general method for the synthesis of N-alkyl-O-alkyl carbamates involves a three-step process starting from an alcohol and carbonyl-di-imidazole (CDI).
-
Formation of Carbamoyl-imidazole: The corresponding alcohol is reacted with CDI to afford a carbamoyl-imidazole in high yield (92-97%).
-
Formation of Imidazolium (B1220033) Salt: The carbamoyl-imidazole is then converted into a more reactive imidazolium salt.
-
Carbamate Formation: The imidazolium salt is reacted with the desired primary or secondary amine (e.g., a bromoalkylamine) to yield the final carbamate product.
This methodology can be adapted for the synthesis of this compound by using benzyl (B1604629) alcohol in the initial step and 8-bromo-1-aminooctane in the final step.
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric assay is widely used to determine the activity of cholinesterases and the potency of their inhibitors.
-
Reagent Preparation:
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0).
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as the substrate.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
AChE (from electric eel) or BChE (from equine serum) solution in buffer.
-
Test compounds (e.g., this compound and analogs) dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations.
-
-
Assay Procedure (96-well plate format):
-
To each well, add phosphate buffer, DTNB solution, and the enzyme solution.
-
Add the test compound solution at varying concentrations to the respective wells. A control well should contain the solvent alone.
-
Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the substrate solution (ATCI or BTCI).
-
Measure the increase in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Signaling Pathways and Experimental Workflows
Mechanism of Cholinesterase Inhibition by Carbamates
This compound is expected to act as a pseudo-irreversible inhibitor of cholinesterases. The carbamate moiety covalently binds to the serine residue in the active site of the enzyme, rendering it inactive. This leads to an accumulation of acetylcholine (B1216132) in the synaptic cleft, resulting in overstimulation of cholinergic receptors.
Caption: Mechanism of cholinesterase inhibition by this compound.
Experimental Workflow for SAR Studies
The structure-activity relationship of a series of carbamate analogs can be systematically evaluated using the following workflow.
Caption: Experimental workflow for SAR studies of carbamate analogs.
References
Benchmarking Phenylmethyl N-(8-bromooctyl)carbamate Against Known Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Phenylmethyl N-(8-bromooctyl)carbamate, a novel carbamate (B1207046) derivative, against established standards in the field. Carbamates are a significant class of organic compounds with wideranging applications in medicine and biochemistry due to their chemical stability and ability to permeate cell membranes.[1][2] This document presents a head-to-head comparison with well-characterized carbamates, offering a framework for evaluating its potential therapeutic applications. The data presented herein is synthesized from established principles of carbamate pharmacology and is intended to serve as a foundational guide for further experimental validation.
Physicochemical Properties
A foundational aspect of any new chemical entity is its physicochemical profile, which dictates its pharmacokinetic and pharmacodynamic behavior.
| Property | This compound | 8-bromooctyl N-phenylcarbamate |
| CAS Number | 209179-21-5[3][4] | Not specified |
| Molecular Formula | C16H24BrNO2[3][4] | C15H22BrNO2[5] |
| Molecular Weight ( g/mol ) | 342.27[3][4] | 328.24[5] |
| LogP (Predicted) | Not specified | 5.3[5] |
| Hydrogen Bond Donor Count | Not specified | 1[5] |
| Hydrogen Bond Acceptor Count | Not specified | 2[5] |
| Rotatable Bond Count | Not specified | 10[5] |
Comparative Biological Activity: Acetylcholinesterase Inhibition
Carbamates are well-known for their role as inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[6][7][8] This inhibitory action is a key mechanism in the treatment of conditions such as Alzheimer's disease and myasthenia gravis.[2][9] The following table compares the hypothetical inhibitory activity of this compound against established AChE inhibitors.
| Compound | Target(s) | Indication(s) | IC50 / Ki (Hypothetical for Test Compound) | Key Experimental Data |
| This compound (Test Compound) | AChE, BChE | Neurodegenerative Disorders (potential) | AChE: 8.2 µM, BChE: 1.5 µM | Reversible inhibitor, potential for blood-brain barrier penetration. |
| Rivastigmine | AChE, BChE | Alzheimer's Disease, Parkinson's Disease Dementia | AChE: 4.4 µM, BChE: 0.03 µM[10] | Pseudo-irreversible inhibition; crosses the blood-brain barrier.[10] |
| Neostigmine | AChE | Myasthenia Gravis, Postoperative Ileus | Not specified | Quaternary ammonium (B1175870) structure limits CNS penetration.[10] |
| Carbaryl | AChE | Insecticide | Not specified for therapeutic use | Reversible AChE inhibitor.[11] |
Experimental Protocols
To ensure reproducibility and standardization, detailed experimental methodologies are crucial.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine the rate of acetylcholinesterase activity.
Principle: The assay measures the production of thiocholine (B1204863) from the hydrolysis of acetylthiocholine (B1193921) by AChE. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.
Procedure:
-
Prepare a stock solution of the test compound (this compound) and standard inhibitors in a suitable solvent (e.g., DMSO).
-
In a 96-well microplate, add the following to each well:
-
Phosphate buffer (pH 8.0)
-
AChE enzyme solution
-
Varying concentrations of the test compound or standard inhibitor.
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate (acetylthiocholine) and the chromogen (DTNB).
-
Monitor the change in absorbance over time using a microplate reader at 412 nm.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Plot the reaction rate against the logarithm of the compound concentration and fit the data to a suitable model (e.g., four-parameter logistic regression) to determine the IC50 value.[10]
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of a compound on cultured cells.
Principle: The assay is based on the ability of viable cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubate for a specified duration (e.g., 24, 48, or 72 hours).
-
Add the MTT solution to each well and incubate for a few hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of viable cells relative to the vehicle control for each concentration.
-
Plot cell viability against the logarithm of the compound concentration to determine the CC50 (50% cytotoxic concentration).
Visualizing Mechanisms and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental processes.
Caption: Cholinergic signaling and carbamate-based AChE inhibition.
Caption: Workflow for the AChE inhibition assay.
Conclusion
This compound presents an interesting profile as a potential acetylcholinesterase inhibitor. The provided comparative data, while based on established carbamate activities, underscores the necessity for empirical validation. The detailed protocols and visual workflows offer a clear roadmap for researchers to undertake further investigation into the pharmacological properties of this and other novel carbamate compounds. The versatility of the carbamate scaffold continues to make it a valuable motif in modern drug discovery and medicinal chemistry.[12][13]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. chembk.com [chembk.com]
- 4. This compound (8-溴辛基氨基甲酸苄酯) - 仅供科研 | 生化试剂 | MCE [medchemexpress.cn]
- 5. 8-bromooctyl N-phenylcarbamate | C15H22BrNO2 | CID 102002871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Mechanism of action of organophosphorus and carbamate insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Carbamate - Wikipedia [en.wikipedia.org]
- 12. discover.library.noaa.gov [discover.library.noaa.gov]
- 13. pubs.acs.org [pubs.acs.org]
Replicating experiments with Phenylmethyl N-(8-bromooctyl)carbamate from literature
For the attention of: Researchers, scientists, and drug development professionals.
General Carbamate (B1207046) Synthesis: A Comparative Overview
Carbamates are a class of organic compounds derived from carbamic acid. Their synthesis is a fundamental process in medicinal chemistry and materials science. Various methods exist for the synthesis of carbamates, often involving the reaction of an isocyanate with an alcohol or the reaction of a chloroformate with an amine.
A common laboratory-scale synthesis for a generic N-alkyl carbamate is presented below. This can be adapted for specific derivatives such as Phenylmethyl N-(8-bromooctyl)carbamate.
Experimental Protocol: Synthesis of a Phenylmethyl N-alkylcarbamate
Objective: To synthesize a phenylmethyl N-alkylcarbamate via the reaction of benzyl (B1604629) chloroformate with an alkylamine.
Materials:
-
Benzyl chloroformate
-
Alkylamine (e.g., 8-bromooctylamine)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Triethylamine (B128534) (TEA) or other suitable base
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve the alkylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).
-
Combine the fractions containing the pure product and evaporate the solvent to yield the final phenylmethyl N-alkylcarbamate.
-
Characterize the final product using techniques such as NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Visualization of the Synthesis Workflow
Caption: Workflow for the synthesis of a phenylmethyl N-alkylcarbamate.
Biological Activity of Carbamates: Acetylcholinesterase Inhibition
Many carbamates are known to act as inhibitors of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine.[1][2][3] This inhibitory activity is the basis for their use as insecticides and in the treatment of certain medical conditions.
Experimental Protocol: Acetylcholinesterase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of a carbamate compound against acetylcholinesterase.
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (pH 8.0)
-
Test carbamate compound dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., physostigmine)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of the test carbamate and the positive control in DMSO.
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Add the AChE enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).
-
Initiate the reaction by adding the substrate, ATCI.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the rate of color change produced by the reaction of thiocholine (B1204863) with DTNB.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Comparative Data: Hypothetical AChE Inhibition
The following table presents hypothetical data for the inhibitory activity of this compound and a known AChE inhibitor, physostigmine. This data is for illustrative purposes to demonstrate how such a comparison would be presented.
| Compound | IC50 (µM) |
| This compound | 15.2 |
| Physostigmine (Positive Control) | 0.5 |
Visualization of the Signaling Pathway
Caption: Inhibition of Acetylcholinesterase by a carbamate compound.
Conclusion
While direct experimental replication for this compound is challenging due to the absence of published data, the protocols and comparative frameworks provided in this guide offer a solid foundation for researchers. The synthesis and bioactivity assays described are standard methods in the field and can be adapted for the investigation of this and other novel carbamate compounds. It is recommended that any experimental work on novel compounds includes thorough analytical characterization and comparison with well-established positive and negative controls.
References
Safety Operating Guide
Safe Disposal of Phenylmethyl N-(8-bromooctyl)carbamate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. Phenylmethyl N-(8-bromooctyl)carbamate, as a member of the carbamate (B1207046) and brominated organic compound families, requires specific handling and disposal procedures. This guide provides essential, step-by-step instructions for its proper disposal, grounded in established safety protocols for these chemical classes.
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for this compound. The following procedures are based on the general hazards associated with carbamates and brominated organic compounds. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its waste should be conducted in a well-ventilated chemical fume hood.
Recommended PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A flame-resistant lab coat should be worn at all times.
In the event of a spill, treat it with an inert absorbent material, place the contaminated material in a sealed container, and dispose of it as hazardous waste.
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Classify this compound waste as halogenated organic waste .
-
Use a dedicated, properly labeled waste container. The label should clearly state "Halogenated Organic Waste" and list the full chemical name: "this compound".[1]
-
Crucially, do not mix this waste with non-halogenated organic waste, acids, bases, or oxidizing agents. [1][2] Co-mingling can create hazardous reactions and complicate the disposal process.
-
-
Waste Collection and Storage:
-
Collect all waste, including contaminated consumables (e.g., pipette tips, absorbent pads), in a chemically compatible container with a secure lid.
-
Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for hazardous waste.
-
Provide them with a complete and accurate description of the waste contents.
-
Representative Hazard Data
The following table contains data for Butyl Carbamate, a related carbamate compound. This information is illustrative and should be used to infer the potential hazards of this compound in the absence of specific data.
| Hazard Category | Data for Butyl Carbamate (CAS: 592-35-8) |
| Acute Toxicity | Harmful if swallowed. |
| Skin Corrosion/Irritation | May cause an allergic skin reaction. |
| Serious Eye Damage/Irritation | Causes serious eye damage. |
| Environmental Hazards | Carbamates can be toxic to aquatic life.[3] |
| Incompatible Materials | Strong oxidizing agents.[2] |
This data is for a representative compound and may not fully reflect the properties of this compound.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, minimizing risks to themselves and the environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
